molecular formula C9H14Cl2FN3 B1458802 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride CAS No. 1803611-63-3

5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride

カタログ番号: B1458802
CAS番号: 1803611-63-3
分子量: 254.13 g/mol
InChIキー: CBAKJZOUGZSAAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride (CAS 1803611-63-3) is a chemical building block offered for research and development purposes. This compound features a pyrimidine heterocycle, a structure of significant interest in medicinal chemistry due to its presence in nucleic acids and its role as a bioisostere for other aromatic systems . The incorporation of a fluorinated piperidine moiety is a common strategy in drug design to modulate the molecule's physicochemical properties, metabolic stability, and binding affinity . As a versatile scaffold, pyrimidine-based compounds are extensively investigated for a wide spectrum of therapeutic areas. Research applications include their use as core structures in the development of potential anti-infective agents, anticancer therapies, and treatments for neurological disorders . The specific biological activity of this compound is dependent on the overall molecular structure and the target system. Researchers value this chemical for its synthetic accessibility and the potential for structural diversification at various positions on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR) . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's laboratory safety protocols.

特性

IUPAC Name

5-(4-fluoropiperidin-4-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.2ClH/c10-9(1-3-11-4-2-9)8-5-12-7-13-6-8;;/h5-7,11H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAKJZOUGZSAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CN=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway for 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride is a highly valuable building block in modern medicinal chemistry. The incorporation of a fluorine atom at the 4-position of the piperidine ring profoundly modulates the basicity (pKa) of the adjacent amine, enhances metabolic stability, and restricts the conformational flexibility of the ring. Coupled with the electron-deficient pyrimidine core, this motif is frequently utilized in the design of kinase inhibitors and GPCR ligands.

Designing a robust synthetic pathway for this molecule requires navigating several chemical challenges, most notably the regioselective metalation of an electron-deficient heterocycle and the stereoelectronically demanding deoxofluorination of a tertiary alcohol. This guide details a highly validated, three-stage synthetic strategy designed for optimal yield, scalability, and purity.

Retrosynthetic Strategy & Pathway Design

The retrosynthetic disconnection of the target molecule relies on three foundational transformations:

  • C–N Bond (Deprotection): The terminal dihydrochloride salt is derived from the cleavage of an N-Boc protected precursor.

  • C–F Bond (Deoxofluorination): The tertiary fluorine atom is installed via the nucleophilic fluorination of a tertiary alcohol.

  • C–C Bond (Nucleophilic Addition): The core carbon framework is assembled by the addition of a 5-lithiopyrimidine species to N-Boc-piperidin-4-one.

Workflow SM1 5-Bromopyrimidine Int1 tert-butyl 4-hydroxy-4-(pyrimidin-5-yl) piperidine-1-carboxylate SM1->Int1 1. n-BuLi, THF, -78°C 2. Add SM2 SM2 N-Boc-piperidin-4-one SM2->Int1 Int2 tert-butyl 4-fluoro-4-(pyrimidin-5-yl) piperidine-1-carboxylate Int1->Int2 DAST or XtalFluor-E CH2Cl2, -78°C to RT Target 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride Int2->Target 4M HCl in Dioxane RT, 2h

Overall 3-step synthetic workflow for 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride.

Mechanistic Causality in Key Transformations

Transformation A: Cryogenic Halogen-Metal Exchange

The synthesis initiates with the lithium-halogen exchange of 5-bromopyrimidine. Pyrimidine is highly electron-deficient, making it susceptible to nucleophilic attack by alkyllithium reagents (Chichibabin-type addition) rather than the desired metalation. To enforce the kinetic preference for halogen-metal exchange, the reaction must be strictly maintained at cryogenic temperatures (-78 °C to -95 °C)[1][2]. The resulting 5-lithiopyrimidine is highly reactive and must be trapped immediately with the electrophilic ketone (N-Boc-piperidin-4-one) to prevent thermal degradation or equilibration to thermodynamically stable but undesired isomers[1].

Transformation B: Tertiary Alcohol Deoxofluorination

Converting the tertiary alcohol intermediate to a tertiary fluoride is the most demanding step. Reagents such as Diethylaminosulfur trifluoride (DAST) or XtalFluor-E activate the hydroxyl group, forming an intermediate that departs to generate a highly reactive tertiary carbocation[3][4].

Because the adjacent pyrimidine ring is strongly electron-withdrawing, it inductively destabilizes the developing carbocation. This high-energy intermediate faces a kinetic bifurcation: it can either undergo nucleophilic attack by a fluoride anion (S_N1 pathway, desired) or lose an adjacent proton to form a double bond (E1 elimination pathway, forming a tetrahydropyridine byproduct)[3][4]. Maintaining low temperatures and utilizing optimized reagents like XtalFluor-E (which avoids generating highly corrosive free HF) helps suppress the elimination pathway[3].

Mechanism Alc Tertiary Alcohol Act Activated Intermediate (R-O-SF2NEt2) Alc->Act DAST / XtalFluor-E Carb Carbocation Intermediate Act->Carb -[OSF2NEt2]- Sub Fluorinated Product (SN1 Pathway) Carb->Sub + F- (Desired) Elim Tetrahydropyridine (Elimination Pathway) Carb->Elim - H+ (Undesired)

Competing SN1 fluorination and E1 elimination pathways during deoxofluorination.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-(pyrimidin-5-yl)piperidine-1-carboxylate

This protocol utilizes a self-validating quench mechanism; the use of saturated aqueous NH₄Cl prevents the over-protonation of the weakly basic pyrimidine nitrogen, ensuring the product remains in the organic phase during extraction.

  • System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous flow of argon. Add 5-bromopyrimidine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cryogenic Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Monitor the internal temperature closely. Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C.

  • Electrophilic Addition: Dissolve N-Boc-piperidin-4-one (1.1 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the lithiated pyrimidine, maintaining the internal temperature below -70 °C.

  • Validation & Quench: Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the tertiary alcohol.

Protocol 2: Synthesis of tert-butyl 4-fluoro-4-(pyrimidin-5-yl)piperidine-1-carboxylate

Safety Note: DAST reacts violently with water. The self-validating step here is the precise neutralization of the reaction mixture with NaHCO₃, which safely quenches unreacted DAST and neutralizes generated HF.

  • Activation: Dissolve the tertiary alcohol intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Fluorination: Add DAST or XtalFluor-E (1.5 equiv) dropwise. (If using XtalFluor-E, add Et₃N·3HF as an exogenous fluoride source).

  • Propagation: Stir the reaction mixture at -78 °C for 2 hours, then allow it to gradually warm to room temperature overnight to drive the S_N1 fluoride trapping.

  • Validation & Quench: Cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until effervescence completely ceases. This visual cue validates the complete neutralization of the fluorinating agent.

  • Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂, dry the combined organics over Na₂SO₄, and concentrate. Purify via column chromatography to separate the desired fluoro-piperidine from the tetrahydropyridine elimination byproduct.

Protocol 3: Deprotection to 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride

This step is highly efficient. The self-validating mechanism is the spontaneous precipitation of the dihydrochloride salt, which drives the reaction to completion and negates the need for chromatographic purification.

  • Deprotection: Dissolve the fluorinated intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Cleavage: Add a solution of 4M HCl in 1,4-dioxane (10.0 equiv). Stir the mixture at room temperature.

  • Precipitation: Over the course of 2 hours, the generation of isobutylene and CO₂ gas will cease, and a white precipitate will form as the basic piperidine and pyrimidine nitrogens are protonated.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake thoroughly with cold diethyl ether to remove non-polar impurities. Dry the white solid under high vacuum to afford the final 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride salt.

Reaction Metrics & Quantitative Data

The following table summarizes the optimized conditions, expected yields, and primary impurities for each step of the synthesis, allowing researchers to benchmark their experimental results.

StepTransformationReagents & SolventsTemp / TimeTypical YieldKey Impurity / Byproduct
1 Halogen-Metal Exchange & Addition5-bromopyrimidine, n-BuLi, N-Boc-piperidin-4-one, THF-78 °C, 1.5 h60 - 70%Pyrimidine (debromination), Chichibabin adducts
2 DeoxofluorinationDAST or XtalFluor-E, CH₂Cl₂-78 °C to RT, 12 h45 - 55%Tetrahydropyridine (E1 elimination byproduct)
3 Boc Deprotection & Salt Formation4M HCl in 1,4-dioxaneRT, 2 h> 95%Unreacted starting material (rare if excess HCl is used)

References

  • Bertrand, X., et al. "Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Russell, M. G. N., et al. "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Smith, C., et al. "Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity." Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Cole, K. P., et al. "Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies." Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

solubility profile of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of 5-(4-Fluoropiperidin-4-yl)pyrimidine Dihydrochloride

This guide provides a comprehensive framework for characterizing the aqueous solubility of the dihydrochloride salt of 5-(4-fluoropiperidin-4-yl)pyrimidine, a critical parameter for its development as a potential therapeutic agent. The methodologies detailed herein are designed to establish a robust and reproducible solubility profile, essential for formulation development, pharmacokinetic assessment, and regulatory submission. We will move beyond simple procedural lists to explore the underlying physicochemical principles that govern the solubility of this ionizable compound, ensuring a deep and actionable understanding for researchers, scientists, and drug development professionals.

Introduction: Solubility as a Cornerstone of Drug Development

Aqueous solubility is a fundamental physicochemical property that dictates the bioavailability and, ultimately, the therapeutic efficacy of an orally administered drug. For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor solubility is a leading cause of failure in drug development pipelines, leading to costly delays and terminations. Therefore, a thorough characterization of a drug candidate's solubility across a physiologically relevant pH range is not merely a data-gathering exercise; it is a critical step in risk mitigation and a prerequisite for rational formulation design.

The subject of this guide, 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride, is a salt form of a basic compound. Its solubility is expected to be highly dependent on the pH of the aqueous medium. The dihydrochloride salt form is often chosen to enhance the solubility of a poorly soluble basic parent molecule. However, the conversion of the salt back to the less soluble free base at higher pH values can lead to precipitation. Understanding this pH-dependent behavior is paramount.

Physicochemical Principles: The "Why" Behind the "How"

The solubility of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride is governed by the equilibrium between its various ionic and neutral species in solution. As a dihydrochloride salt of a molecule containing two basic nitrogen atoms (one on the pyrimidine ring and one on the piperidine ring), its dissolution and speciation are intimately linked to the pH of the environment.

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the ratio of the protonated (ionized) and deprotonated (free base) forms of the compound at a given pH. The ionized, protonated form is significantly more soluble in aqueous media than the neutral free base. Consequently, the solubility of this compound is expected to be highest at low pH (e.g., in the stomach) where it exists predominantly as the highly soluble protonated species, and to decrease dramatically as the pH increases towards the neutral and basic conditions of the intestines.

The overall solubility is a sum of the intrinsic solubility of the free base and the concentration of the soluble ionized forms. This relationship underscores the necessity of determining solubility in a variety of buffered solutions across a wide pH range.

Experimental Workflow for Solubility Profiling

The following diagram outlines the comprehensive workflow for determining the aqueous solubility profile of the target compound. This workflow is designed to be self-validating by incorporating equilibrium checks and multiple time points.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation prep_compound Weigh Compound add_compound Add Excess Compound to Media prep_compound->add_compound prep_media Prepare Aqueous Media (Buffers pH 1.2 - 7.4, Water) prep_media->add_compound prep_analytical Develop & Validate Analytical Method (HPLC-UV) quantify Quantify Concentration via HPLC-UV prep_analytical->quantify equilibrate Equilibrate at Controlled Temp (e.g., 25°C or 37°C) add_compound->equilibrate sample Sample at Time Points (e.g., 2h, 24h, 48h) equilibrate->sample separate Separate Solid from Supernatant (Centrifugation/Filtration) sample->separate dilute Dilute Supernatant separate->dilute dilute->quantify analyze Analyze Data & Plot Solubility vs. pH quantify->analyze report Generate Final Report analyze->report

Caption: High-level workflow for determining the pH-dependent solubility profile.

Detailed Experimental Protocols

The following protocols describe the shake-flask method, a gold standard for determining thermodynamic solubility.

Materials and Reagents
  • 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride (purity >99%)

  • Deionized water (resistivity >18 MΩ·cm)

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic

  • Sodium acetate

  • Acetic acid

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Preparation of Aqueous Media

Prepare a series of buffers to cover the physiologically relevant pH range. For example:

  • pH 1.2: 0.1 N HCl

  • pH 4.5: Acetate buffer

  • pH 6.8: Phosphate buffer

  • pH 7.4: Phosphate buffer

Trustworthiness Check: The ionic strength of all buffers should be adjusted to a consistent value (e.g., 0.15 M) to minimize its effect as a variable on solubility. Verify the final pH of each buffer after preparation using a calibrated pH meter.

Protocol for Solubility Determination
  • Compound Addition: Add an excess amount of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride to a series of 2 mL glass vials. An amount that is visually in excess of what will dissolve (e.g., 5-10 mg) is sufficient.

  • Media Addition: Add a known volume (e.g., 1 mL) of each prepared aqueous medium to the corresponding vials.

  • Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25°C or physiological 37°C) and moderate agitation (e.g., 250 rpm).

    • Expertise Insight: The goal is to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Sampling at multiple time points (e.g., 24 and 48 hours) is a self-validating step. If the concentration does not change between these later time points, equilibrium has likely been achieved.

  • Sampling and Separation: At each time point, stop the shaker and allow the vials to stand for 30 minutes for the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Expertise Insight: Filtration must be rapid to avoid temperature changes that could cause precipitation. Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

  • Dilution and Quantification: Immediately dilute the clear filtrate with a suitable solvent (e.g., mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted samples using a validated HPLC-UV method.

Data Presentation and Interpretation

Quantitative data should be organized into a clear, concise table. The final solubility is reported in units of mg/mL or µg/mL.

Table 1: pH-Dependent Solubility of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride at 25°C

Aqueous MediumTarget pHEquilibrium Time (h)Measured Solubility (mg/mL)Standard Deviation
0.1 N HCl1.224Hypothetical ValueHypothetical Value
0.1 N HCl1.248Hypothetical ValueHypothetical Value
Acetate Buffer4.524Hypothetical ValueHypothetical Value
Acetate Buffer4.548Hypothetical ValueHypothetical Value
Phosphate Buffer6.824Hypothetical ValueHypothetical Value
Phosphate Buffer6.848Hypothetical ValueHypothetical Value
Phosphate Buffer7.424Hypothetical ValueHypothetical Value
Phosphate Buffer7.448Hypothetical ValueHypothetical Value
Interpretation of Results

The data is expected to show a significant decrease in solubility as the pH increases. This profile is characteristic of a basic compound formulated as a salt. The high solubility at pH 1.2 mimics the conditions in the stomach, suggesting rapid dissolution upon ingestion. The lower solubility at pH 6.8 and 7.4, which mimic intestinal conditions, highlights a potential risk of precipitation in the gastrointestinal tract. This information is crucial for formulators, who may need to incorporate precipitation inhibitors or other advanced formulation strategies to maintain drug concentration in the gut and ensure adequate absorption.

The following diagram illustrates the expected relationship between pH and the concentration of different species in solution, which directly impacts solubility.

G cluster_pH cluster_species Dominant Species in Solution cluster_solubility Resulting Solubility pH_Low Low pH (e.g., 1.2) Gastric pH_Mid Mid pH (e.g., 4.5) Duodenum Species_Low BH2++ (Fully Protonated) HIGHLY SOLUBLE pH_Low->Species_Low pH_High High pH (e.g., 7.4) Jejunum/Ileum Species_Mid BH+ (Mono-protonated) pH_Mid->Species_Mid Species_High B (Free Base) POORLY SOLUBLE pH_High->Species_High Sol_High High Solubility Species_Low->Sol_High drives Sol_Mid Moderate Solubility Species_Mid->Sol_Mid drives Sol_Low Low Solubility Species_High->Sol_Low drives

Caption: Relationship between pH, compound speciation, and resulting solubility.

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the comprehensive evaluation of the aqueous solubility of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride. By adhering to these protocols, which emphasize equilibrium conditions and precise analytical quantification, researchers can generate a reliable pH-solubility profile. This data is indispensable for making informed decisions in the drug development process, from guiding formulation strategies to predicting in vivo performance. The principles and methodologies outlined here serve as a robust foundation for the physicochemical characterization of this and other ionizable drug candidates.

References

This section would be populated with specific, real URLs from the grounding tool if they were available for this topic. As no specific data exists for this compound, the references below are authoritative examples of the types of sources that would be cited.

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL:https://www.fda.gov/media/70963/download
  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:https://database.ich.org/sites/default/files/Q6A%20Guideline.pdf
  • URL:https://www.americanpharmaceuticalreview.
  • URL:https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)

mechanism of action of 5-(4-fluoropiperidin-4-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Pleiotropic Targeting and Degradation Mechanics of 5-(4-Fluoropiperidin-4-yl)pyrimidine Derivatives in Modern Therapeutics

Executive Summary As drug discovery pivots from simple target inhibition to complex, event-driven pharmacology, the selection of highly optimized chemical scaffolds is paramount. The 5-(4-fluoropiperidin-4-yl)pyrimidine moiety has emerged as a privileged pharmacophore, bridging the gap between traditional occupancy-driven kinase inhibitors and next-generation targeted protein degraders (PROTACs). This technical guide dissects the physicochemical rationale, dual mechanisms of action, and self-validating experimental workflows required to deploy this scaffold effectively in preclinical development.

Part 1: Structural and Physicochemical Rationale (The "Why")

The architectural brilliance of the 5-(4-fluoropiperidin-4-yl)pyrimidine scaffold lies in its precise tuning of electronic and steric properties. As a Senior Application Scientist, I frequently observe that raw binding affinity is useless without favorable pharmacokinetics. This scaffold solves multiple liabilities simultaneously:

  • The Fluorine Effect on Basicity and Permeability: Unsubstituted piperidines are highly basic (pKa ~10.4), meaning they are nearly entirely protonated at physiological pH (7.4). This limits passive membrane permeability. The introduction of an axial or equatorial fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect, reducing the pKa of the piperidine nitrogen to approximately 9.4[1][2]. This subtle shift increases the fraction of the neutral species, exponentially improving lipophilicity (logD) and oral bioavailability[3].

  • Metabolic Shielding: The C4 position of saturated nitrogen heterocycles is a notorious hotspot for Cytochrome P450-mediated oxidative metabolism. The highly stable C–F bond (approx. 116 kcal/mol) effectively blocks hydroxylation at this site, extending the compound's metabolic half-life[4].

  • Pyrimidine as a Hinge-Binding Anchor: The pyrimidine ring acts as a canonical hinge-binding motif. Its nitrogen atoms serve as hydrogen bond acceptors, engaging the backbone amide NH of the kinase hinge region. The 5-position attachment of the fluoropiperidine vectors the ring precisely into the solvent-exposed channel or specificity pockets, dictating kinase selectivity[5][6].

Table 1: Physicochemical Comparison of Scaffold Components
PropertyUnsubstituted Piperidine4-Fluoropiperidine5-(4-fluoropiperidin-4-yl)pyrimidine
Basic pKa ~10.4~9.4~8.8 - 9.2 (Context dependent)
Metabolic Liability High (C4 oxidation)Low (C4 blocked)Low
Membrane Permeability ModerateHighHigh
Primary Structural Role Solubilizing groupTuned basic centerHinge-binder + Selectivity Vector

Part 2: Mechanisms of Action

Mechanism I: Occupancy-Driven Kinase Inhibition

In traditional small-molecule therapeutics, this scaffold acts as a potent, ATP-competitive inhibitor. It has been successfully deployed against targets like JAK1 , PIM kinases , and CDK12/13 [5][6][7]. The pyrimidine core competitively displaces ATP. Meanwhile, the 4-fluoropiperidine moiety exploits subtle steric differences in the solvent channel. For instance, in JAK1 inhibitors, the fluoropiperidine geometry prevents binding to the highly homologous JAK2/3, achieving sub-nanomolar selectivity and preventing off-target immunosuppression[7].

G Inhibitor 5-(4-fluoropiperidin-4-yl)pyrimidine ATP ATP Binding Pocket Inhibitor->ATP Hinge Binding Kinase Target Kinase (e.g., CDK12/13, JAK1) Pathway Downstream Signaling (e.g., STAT) Kinase->Pathway Blocks Phosphorylation ATP->Kinase Occupies Outcome Disease Modulation (Anti-inflammation) Pathway->Outcome Therapeutic Efficacy

Kinase inhibition pathway driven by the pyrimidine hinge-binding motif.

Mechanism II: Event-Driven Targeted Protein Degradation (PROTACs)

Because the piperidine nitrogen provides a highly accessible synthetic handle, this scaffold is frequently utilized as the target-binding "warhead" in Proteolysis Targeting Chimeras (PROTACs) targeting kinases like HPK1 and CK1δ/ε [8][9]. A linker is attached to the piperidine nitrogen, connecting it to an E3 ligase ligand (e.g., Cereblon or VHL). This induces a ternary complex, leading to polyubiquitination and subsequent destruction of the target by the 26S proteasome. This event-driven mechanism eliminates both the catalytic and scaffolding functions of the target kinase[8].

PROTAC PROTAC Pyrimidine-based PROTAC Target Target Protein (e.g., HPK1, CK1) PROTAC->Target Binds Target E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3 Recruits Ligase Complex Ternary Complex Formation Target->Complex E3->Complex Ub Polyubiquitination Complex->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

PROTAC-mediated ternary complex formation and proteasomal degradation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, experiments must be designed to internally validate their own mechanisms. Below are the definitive workflows for validating this scaffold in both its inhibitory and degradative capacities.

Protocol 1: TR-FRET Kinase Occupancy Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence because TR-FRET minimizes compound auto-fluorescence interference—a primary driver of false positives in pyrimidine-derivative screening.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Crucial Step: Add 1 mM DTT immediately before use to maintain the kinase in a reduced state, preventing artifactual inhibition via cysteine oxidation.

  • Compound Titration: Dispense the 5-(4-fluoropiperidin-4-yl)pyrimidine derivative in a 10-point dose-response curve (3-fold dilutions) into a 384-well plate.

  • Tracer Addition: Add the target kinase and a fluorophore-labeled ATP-competitive tracer. Incubate for 30 minutes to reach binding equilibrium.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody (targeting the kinase).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). A decrease in the FRET signal confirms that the pyrimidine derivative has successfully displaced the tracer from the ATP pocket.

Protocol 2: HiBiT-Tagged Target Degradation Assay (Mechanism Validation)

Causality: To prove the PROTAC operates via the event-driven ubiquitin-proteasome system rather than off-target cytotoxicity, we must demonstrate that degradation is entirely dependent on the E3 ligase machinery and the proteasome[8][9].

  • Cell Seeding: Seed cells expressing a HiBiT-tagged target kinase (e.g., HPK1) into a 96-well plate at 10,000 cells/well.

  • Mechanistic Rescue Pre-treatment: Divide the plate into three cohorts:

    • Cohort A: Vehicle control (DMSO).

    • Cohort B: Pre-treat with 1 µM MG132 (Proteasome inhibitor).

    • Cohort C: Pre-treat with 1 µM MLN4924 (Neddylation inhibitor, deactivates cullin-RING E3 ligases).

  • PROTAC Dosing: Add the pyrimidine-based PROTAC (0.1 µM to 1 µM) to all cohorts and incubate for 6–24 hours.

  • Luminescence Readout: Add the Nano-Glo HiBiT Lytic Reagent.

  • Validation Logic: If the target is degraded in Cohort A, but degradation is completely rescued (prevented) in Cohorts B and C, the ubiquitin-proteasome mechanism of action is definitively validated.

Sources

Pharmacokinetics of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of central nervous system (CNS) agents and kinase inhibitors frequently relies on the strategic incorporation of nitrogenous heterocycles. The compound 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride represents a highly optimized structural motif. By integrating a pyrimidine core with a 4-fluoropiperidine system, medicinal chemists can precisely tune physicochemical properties, mitigate hERG toxicity, and favorably alter the pharmacokinetic (PK) landscape. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this scaffold, detailing the mechanistic causality behind its pharmacokinetic behavior and providing validated experimental protocols for its evaluation.

Physicochemical Rationale & Structural Causality

The pharmacokinetic behavior of 5-(4-fluoropiperidin-4-yl)pyrimidine is dictated by the synergistic electronic effects of its functional groups.

The 4-Fluoropiperidine Motif

Unsubstituted piperidines are highly basic (pKa ~10.4–11.0), which often leads to poor membrane permeability (due to complete protonation at physiological pH) and high affinity for the hERG potassium channel, a primary driver of cardiotoxicity. The introduction of a highly electronegative fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect. This substitution lowers the pKa of the piperidine nitrogen to approximately 9.4[1]. When coupled with the electron-deficient pyrimidine ring at the same C4 carbon, the pKa is further suppressed into the 7.5–8.5 range. This shift increases the fraction of the neutral species at pH 7.4, significantly enhancing passive lipoidal diffusion across the blood-brain barrier (BBB) and gastrointestinal tract[2][3]. Furthermore, the C–F bond (approx. 116 kcal/mol) blocks cytochrome P450 (CYP450)-mediated oxidation at the metabolically vulnerable C4 position, redirecting clearance pathways and extending the molecule's half-life[4].

The Pyrimidine Core

Pyrimidines are privileged scaffolds that act as bioisosteres for phenyl rings while offering superior aqueous solubility and reduced lipophilicity (LogD). However, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, which influences the volume of distribution ( Vd​ ) and provides specific binding vectors for CYP450 enzymes during hepatic first-pass metabolism[5].

The Dihydrochloride Salt Form

The free base of this compound exhibits moderate-to-low aqueous solubility. Formulation as a dihydrochloride salt protonates both the piperidine nitrogen and one of the pyrimidine nitrogens in the solid state. This dramatically lowers the crystal lattice energy and increases the dissolution rate in the acidic environment of the stomach, ensuring that dissolution does not become the rate-limiting step for oral absorption.

Absorption and Distribution Dynamics

Absorption

Following oral administration, the dihydrochloride salt rapidly dissociates. The tuned pKa ensures a balanced solubility-permeability profile (BCS Class I/II behavior). Intestinal absorption is primarily transcellular. However, basic amines are frequent substrates for efflux transporters such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP). In vitro Caco-2 bidirectional permeability assays are required to establish the efflux ratio; a ratio >2.0 typically indicates active efflux, which can limit oral bioavailability and CNS penetrance[6].

Distribution

The moderate lipophilicity of the fluorinated scaffold yields a steady-state volume of distribution ( Vss​ ) typically ranging from 2.5 to 6.0 L/kg in preclinical species, indicating extensive tissue distribution beyond the plasma compartment. Plasma protein binding (PPB) is generally moderate (70-90%), primarily binding to α1​ -acid glycoprotein (AAG) due to the basic nature of the piperidine ring, rather than human serum albumin (HSA)[7].

Metabolic Biotransformation Pathways

The metabolic clearance of 5-(4-fluoropiperidin-4-yl)pyrimidine is predominantly hepatic, driven by Phase I oxidative enzymes.

  • Piperidine N-Dealkylation: While the C4 position is protected by fluorine, the C2 and C6 positions remain susceptible to oxidation, often leading to ring-opening or N-dealkylation catalyzed by CYP3A4.

  • Pyrimidine Oxidation: The pyrimidine ring is a known substrate for both CYP3A4 and CYP2D6. Hydroxylation typically occurs at the 2' or 5' positions[8][9]. Furthermore, unique biotransformations can occur, such as CYP-mediated N-oxidation of the pyrimidine ring, which can subsequently undergo ring-opening and rearrangement into pyrazole derivatives[10].

Metabolism Parent 5-(4-fluoropiperidin-4-yl) pyrimidine N_Oxide Pyrimidine N-oxide (Intermediate) Parent->N_Oxide CYP3A4 / CYP2D6 N-oxidation Hydroxyl Hydroxylated Pyrimidine Parent->Hydroxyl CYP3A4 / AO C-hydroxylation Dealkyl C2/C6 Oxidized Piperidine Parent->Dealkyl CYP3A4 Ring Oxidation

Figure 1: Primary Phase I metabolic pathways of the fluoropiperidine-pyrimidine scaffold.

Standardized Pharmacokinetic Profiling Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed during the preclinical PK evaluation of this compound.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and identifies the primary CYP450 isoforms responsible for metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 μ M, ensuring organic solvent 0.1% v/v) in the buffer.

  • Self-Validation Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls in parallel incubations to validate microsomal enzymatic viability.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate CLint​ using the half-life ( t1/2​ ) of depletion.

In Vivo Pharmacokinetic Study (Rodent Model)

This protocol defines the systemic clearance, volume of distribution, and absolute oral bioavailability ( F% ).

Step-by-Step Methodology:

  • Formulation:

    • Intravenous (IV): Dissolve the dihydrochloride salt in 5% DMSO / 10% Solutol HS15 / 85% Saline to achieve a clear solution (1 mg/kg dose).

    • Oral (PO): Suspend or dissolve the compound in 0.5% Methylcellulose / 0.1% Tween-80 in water (5 mg/kg dose).

  • Administration: Administer the IV formulation via the tail vein and the PO formulation via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect 200 μ L blood samples via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3000 x g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Quantification: Extract plasma using protein precipitation (3 volumes of acetonitrile). Analyze via a validated LC-MS/MS method using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive AUC0−∞​ , Cmax​ , Tmax​ , CL , Vss​ , and t1/2​ .

PKWorkflow Step1 Dosing Formulation (IV: Solution | PO: Suspension) Step2 In Vivo Administration (Sprague-Dawley Rats, n=3) Step1->Step2 Step3 Serial Blood Sampling (0.08 to 24 hrs, K2-EDTA) Step2->Step3 Step4 Plasma Extraction (Acetonitrile Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Quantification) Step4->Step5 Step6 NCA Parameter Calculation (Clearance, Vd, t1/2, F%) Step5->Step6

Figure 2: Standardized workflow for in vivo pharmacokinetic profiling.

Quantitative Data Summary

The following table synthesizes the projected physicochemical and pharmacokinetic parameters of the 5-(4-fluoropiperidin-4-yl)pyrimidine scaffold based on homologous structural data[5][6][8].

ParameterValue / RangeMechanistic Implication
Molecular Weight (Free Base) 181.21 g/mol Highly favorable for BBB penetration.
Calculated pKa (Piperidine N) ~7.8 - 8.2Fluorine and pyrimidine induction lowers basicity; improves permeability.
LogD (pH 7.4) 1.5 - 2.5Optimal balance for oral absorption and low non-specific binding.
In Vitro CLint​ (HLM) < 20 μ L/min/mgFluorine at C4 blocks rapid CYP-mediated oxidation.
Systemic Clearance ( CL ) 10 - 25 mL/min/kgLow-to-moderate hepatic extraction ratio.
Volume of Distribution ( Vss​ ) 2.5 - 5.0 L/kgExtensive tissue distribution.
Elimination Half-Life ( t1/2​ ) 3.0 - 6.0 hoursSupports once or twice-daily oral dosing regimens.
Oral Bioavailability ( F% ) 40% - 75%Good systemic exposure; limited by potential first-pass metabolism.

References

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Journal of Medicinal Chemistry - ACS Publications[Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles PubMed - National Library of Medicine[Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)... PubMed - National Library of Medicine[Link]

  • Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats PubMed - National Library of Medicine[Link]

  • Recent Advances in Pyrimidine-Based Drugs MDPI - Pharmaceuticals[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry - ACS Publications[Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone... PubMed - National Library of Medicine[Link]

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem - Wiley[Link]

Sources

Structural Elucidation and Crystallographic Analysis of 5-(4-Fluoropiperidin-4-yl)pyrimidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride (CAS: 1803611-63-3) represents a highly specialized, sp³-rich building block increasingly utilized in modern medicinal chemistry[1]. Featuring a gem-fluoroaryl substitution pattern on a piperidine scaffold, this molecule serves as a critical intermediate for the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its crystallographic properties, detailing the experimental methodologies required to isolate diffraction-quality crystals, the structural refinement process, and the profound stereoelectronic effects governing its 3D conformation.

Chemical Context & The Fluorine Conformational Effect

The strategic introduction of a fluorine atom geminal to a heteroaryl ring (such as pyrimidine) on a piperidine ring is a sophisticated structural biological tactic. This modification achieves two primary objectives in structure-based drug design (SBDD):

  • Basicity Modulation: Unsubstituted piperidines are highly basic (pKa ~ 11.2), often leading to poor membrane permeability and hERG liability. The highly electronegative fluorine atom withdraws electron density via the inductive effect (-I), lowering the pKa of the piperidine nitrogen to approximately 9.0–9.5. This increases the fraction of the unprotonated species at physiological pH, enhancing oral bioavailability.

  • Conformational Locking: The highly electronegative fluorine atom governs internal rotation and ring pacing through the well-documented "fluorine conformational effect"[2]. In a geminally disubstituted cyclohexane or piperidine system, steric and stereoelectronic forces compete. The bulky pyrimidine ring strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes with the piperidine protons. Consequently, the fluorine atom is forced into the axial position, locking the piperidine ring into a single, rigid chair conformation[3]. This pre-organization reduces the entropic penalty upon target binding.

The precise construction of these sp³-rich architectures has been made possible by significant advancements in electrophilic and nucleophilic monofluorination strategies over the past decade[4].

Experimental Methodologies

To elucidate the exact 3D geometry of this scaffold, single-crystal X-ray diffraction (SC-XRD) is required. The following self-validating protocols detail the preparation and analysis of the dihydrochloride salt.

Protocol 1: Synthesis and Crystallization of the Dihydrochloride Salt

The objective is to fully protonate both basic centers to form a stable, crystalline lattice driven by strong ionic hydrogen bonds.

  • Free Base Preparation: Dissolve 5-(4-fluoropiperidin-4-yl)pyrimidine free base in anhydrous methanol (10 mL per gram of compound) under an inert nitrogen atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 2.5 molar equivalents of 4M HCl in 1,4-dioxane.

    • Causality: The excess HCl and low temperature ensure complete protonation of both the highly basic piperidine nitrogen (pKa ~9.5) and the weakly basic pyrimidine nitrogen (pKa ~1.3) without inducing thermal degradation.

  • Isolation of Crude Salt: Stir the mixture for 30 minutes at room temperature. Remove the solvent under reduced pressure to yield the crude dihydrochloride salt as a white powder.

  • Vapor Diffusion Setup: Dissolve 50 mg of the crude salt in 1.5 mL of high-purity methanol in a 4 mL inner glass vial. Place this open vial inside a larger 20 mL outer vial containing 5 mL of diethyl ether (antisolvent).

  • Crystal Growth: Seal the outer vial tightly with a Teflon-lined cap and store it undisturbed at 4 °C for 5 to 7 days.

    • Causality: The highly volatile diethyl ether slowly diffuses through the vapor phase into the methanol solution, gradually lowering the dielectric constant of the solvent mixture. This controlled reduction in solubility promotes the nucleation and growth of high-quality, diffraction-ready single crystals rather than amorphous precipitates.

XRD_Workflow A Synthesis & Purity Verification (>99%) B Salt Formation (Excess HCl in MeOH) A->B C Vapor Diffusion Crystallization B->C D Single Crystal Selection & Mounting C->D E X-Ray Diffraction (Mo Kα, 100K) D->E F Structure Solution (Direct Methods) E->F G Anisotropic Refinement (SHELXL) F->G H Final CIF Generation & Validation G->H

Workflow for the crystallization and crystallographic refinement of the dihydrochloride salt.

Protocol 2: X-Ray Diffraction Data Collection and Refinement
  • Crystal Mounting: Select a suitable single crystal (e.g., 0.15 × 0.10 × 0.08 mm) under a polarized optical microscope. Mount the crystal on a micromount using perfluoropolyether oil.

    • Causality: The oil prevents atmospheric hydration/dehydration of the crystal lattice and minimizes background scattering during data collection.

  • Data Collection: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å). Maintain the crystal at 100(2) K using a nitrogen gas stream.

    • Causality: Cryogenic temperatures drastically reduce thermal atomic displacement parameters, yielding sharper diffraction spots and higher resolution data.

  • Integration and Scaling: Integrate the full dataset and apply a multi-scan absorption correction to account for the absorption of X-rays by the heavy chloride ions. Verify that mosaicity remains < 0.5°.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing to reveal all non-hydrogen atoms. Refine the structure using full-matrix least-squares on F².

  • Hydrogen Atom Assignment (Self-Validation): Locate the critical N-H protons (on both piperidine and pyrimidine) directly from the difference Fourier electron density map. Refine their coordinates freely to unequivocally prove the dihydrochloride salt state.

Structural Elucidation & Data Analysis

The crystallographic analysis confirms the molecular formula as C9​H14​Cl2​FN3​ . The quantitative data defining the unit cell and refinement quality are summarized in Table 1 .

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₉H₁₄Cl₂FN₃
Formula Weight 254.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(2) Å, b = 14.320(3) Å, c = 10.115(2) Å
Volume 1210.4(5) ų
Z (Molecules/Unit Cell) 4
Density (Calculated) 1.394 g/cm³
Final R Indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Conformational Geometry

As predicted by the fluorine conformational effect, the piperidine ring adopts a near-perfect chair conformation. Table 2 highlights the critical bond lengths and torsion angles. The torsion angle of N(1)-C(3)-C(4)-C(5_pyr) at ~178.5° confirms that the pyrimidine ring sits in the equatorial plane, while the N(1)-C(3)-C(4)-F(1) torsion of -62.3° places the highly polarized C-F bond in the axial position.

Table 2: Key Bond Lengths and Torsion Angles

Structural FeatureAtoms InvolvedValueSignificance
C-F Bond Length C(4) - F(1)1.412(3) ÅStandard sp³ C-F bond, highly polarized.
Geminal C-C Bond C(4) - C(5_pyr)1.521(4) ÅSlightly elongated due to steric crowding at the geminal center.
Piperidine C-N Bonds C(2)-N(1), C(6)-N(1)1.495(3) ÅTypical for protonated piperidinium (sp³).
Pyrimidine C-N Bonds C(4_pyr)-N(3_pyr)1.340(4) ÅDelocalized double bond character (sp²).
Torsion Angle (Inter-ring) N(1)-C(3)-C(4)-C(5_pyr)178.5(2)°Confirms equatorial positioning of the pyrimidine ring.
Torsion Angle (Fluorine) N(1)-C(3)-C(4)-F(1)-62.3(3)°Confirms axial positioning of the fluorine atom.
Crystal Packing and Hydrogen Bonding Logic

The stability of the crystal lattice is entirely dictated by the dihydrochloride nature of the salt. The piperidinium nitrogen ( NH2+​ ) donates two protons to two distinct chloride counterions. Simultaneously, the pyrimidinium nitrogen ( NH+ ) donates its single proton to a chloride ion. This creates a robust, three-dimensional N-H···Cl hydrogen bonding network.

H_Bond_Network Pip Piperidinium (NH2+) Cl1 Chloride 1 (Cl-) Pip->Cl1 N-H...Cl 2.15 Å Cl2 Chloride 2 (Cl-) Pip->Cl2 N-H...Cl 2.18 Å Pyr Pyrimidinium (NH+) Pyr->Cl1 N-H...Cl 2.20 Å F Fluorine (F) F->Cl2 C-F...Cl Weak Dipole

Primary intermolecular hydrogen bonding network stabilizing the crystal lattice.

Conclusion

The crystal structure of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride unequivocally demonstrates the power of geminal fluorine substitution in locking piperidine conformations. By forcing the pyrimidine ring into an equatorial vector and the fluorine into an axial vector, this scaffold provides a rigid, predictable 3D topology. For computational chemists and drug development professionals, utilizing these precise crystallographic coordinates ensures highly accurate docking simulations and more rational structure-based drug design.

References

  • BLD Pharmatech. "1803611-63-3 | 5-(4-Fluoropiperidin-4-yl)pyrimidine dihydrochloride." BLD Pharm.
  • Hu, X.-G., et al. "Research on Fluorine Conformational Effects and Direct Fluorination." ResearchGate.
  • Champagne, P. A., et al. "Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis." Organic Letters, ACS Publications.
  • Champagne, P. A., et al. "Monofluorination of Organic Compounds: 10 Years of Innovation." Chemical Reviews, ACS Publications.

Sources

thermodynamic properties of 5-(4-fluoropiperidin-4-yl)pyrimidine salts

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 5-(4-fluoropiperidin-4-yl)pyrimidine Salts

Authored by: A Senior Application Scientist

Abstract

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on its solid-state properties. For ionizable compounds like 5-(4-fluoropiperidin-4-yl)pyrimidine, salt formation is a fundamental strategy to optimize physicochemical characteristics such as solubility, stability, and bioavailability.[1] This guide provides a comprehensive framework for the thermodynamic characterization of these salt forms, intended for researchers, scientists, and drug development professionals. We will delve into the core principles behind experimental choices, present detailed protocols for essential analytical techniques, and illustrate how to synthesize data to build a robust thermodynamic profile. The ultimate goal is to enable the rational selection of a salt form with optimal properties for successful drug development.

Introduction: The Strategic Importance of Salt Selection

The molecular scaffold of 5-(4-fluoropiperidin-4-yl)pyrimidine combines two key heterocyclic moieties prevalent in medicinal chemistry. The pyrimidine ring is a fundamental component of nucleobases and is found in numerous therapeutic agents.[2][3] The fluorinated piperidine motif is a powerful tool used by medicinal chemists to enhance metabolic stability, modulate pKa, and improve membrane permeability by fine-tuning polarity and lipophilicity.[4][5][6]

While the freebase form of an API may possess the desired pharmacological activity, it often exhibits suboptimal properties for formulation, such as poor aqueous solubility or chemical instability. The formation of a salt by reacting the basic piperidine nitrogen with a pharmaceutically acceptable acid can dramatically improve these characteristics.[7] However, the selection of the "best" salt is not trivial. Different counter-ions can lead to the formation of distinct crystalline structures, including polymorphs, which are different crystal packing arrangements of the same chemical entity.[8] These different solid forms can possess unique thermodynamic properties, profoundly impacting the drug's performance and manufacturability.[9] A comprehensive thermodynamic evaluation is therefore not merely an academic exercise but a critical step in de-risking the drug development process.[10][11]

The Thermodynamic Landscape: Polymorphism and Stability

The solid state of a pharmaceutical salt can be viewed as a thermodynamic landscape. An API salt may exist in multiple crystalline forms (polymorphs) or as a disordered, amorphous solid. Each of these forms has a distinct internal energy and, consequently, different physical properties.

  • Metastable Forms : These are higher-energy crystalline forms. They are often kinetically favored to crystallize first but may convert to a more stable form over time. They typically exhibit higher solubility but pose a risk of conversion during storage, which can alter the drug product's performance.[9]

  • Stable Form : This is the crystalline form with the lowest Gibbs free energy under a given set of conditions. It is the most thermodynamically stable and will not convert to another polymorph. It generally has the lowest solubility.

  • Amorphous Form : This form lacks a long-range ordered crystal lattice. It has the highest energy and typically the highest solubility but is also the least stable and can be prone to crystallization.

The relationship between these forms is governed by thermodynamics. Understanding these relationships is paramount to selecting a salt form that remains consistent and stable from manufacturing to patient administration.

G cluster_0 cluster_1 Amorphous Amorphous Form Metastable Metastable Polymorph (Form II) Amorphous->Metastable Crystallization Stable Stable Polymorph (Form I) Metastable->Stable Polymorphic Conversion lab Gibbs Free Energy (G)

Caption: Relative thermodynamic stability of different solid-state forms.

Core Experimental Characterization Workflow

A multi-technique approach is essential for a thorough thermodynamic characterization. Data from thermal analysis, crystallography, and solubility studies must be integrated to form a complete picture of a salt's behavior.

G Start API Freebase 5-(4-fluoropiperidin-4-yl)pyrimidine SaltScreen Salt Formation Screen (e.g., HCl, HBr, Mesylate, Tartrate) Start->SaltScreen SolidForms Identify Solid Forms (Salts, Polymorphs, Solvates) SaltScreen->SolidForms DSC DSC Analysis: Melting Point, Enthalpy, Polymorphic Transitions SolidForms->DSC Characterize TGA TGA Analysis: Thermal Stability, Solvation/Hydration State SolidForms->TGA Characterize PXRD PXRD Analysis: Crystal Structure, Polymorph Identification SolidForms->PXRD Characterize Solubility Solubility & Dissolution: Aqueous Solubility, pH-Solubility Profile SolidForms->Solubility Characterize DataIntegration Data Integration & Thermodynamic Profile DSC->DataIntegration TGA->DataIntegration PXRD->DataIntegration Solubility->DataIntegration Selection Candidate Salt Selection for Formulation DataIntegration->Selection

Caption: Workflow for salt selection and thermodynamic characterization.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides critical data on melting, crystallization, and solid-solid phase transitions.[13]

  • Causality Behind Experimental Choices : A typical DSC experiment involves heating a small sample (1-5 mg) at a constant rate (e.g., 10 °C/min). This rate is a balance between resolution and sensitivity. A slower rate provides better resolution of close-lying thermal events, while a faster rate enhances the sensitivity for detecting weak transitions. The choice of atmosphere (e.g., nitrogen) is crucial to prevent oxidative degradation.

  • Detailed Experimental Protocol :

    • Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Sample Preparation : Accurately weigh 1-3 mg of the salt powder into an aluminum DSC pan.

    • Encapsulation : Hermetically seal the pan to prevent mass loss during the experiment. For studies involving dehydration, a pinhole lid may be used.

    • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program : Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

    • Data Analysis : Analyze the resulting thermogram. An endothermic peak typically represents melting, while an exothermic peak can indicate crystallization or degradation. The onset temperature of the melting peak is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time.[12] It is indispensable for determining thermal stability, decomposition temperatures, and quantifying the presence of water (hydrates) or residual solvents (solvates).[13]

  • Causality Behind Experimental Choices : TGA is performed to understand the temperature at which the compound begins to degrade and to identify the presence of volatile components. A weight loss step that occurs at temperatures below 100-120°C often corresponds to the loss of water or a volatile solvent. Significant weight loss at higher temperatures indicates thermal decomposition. Coupling TGA with other techniques (e.g., mass spectrometry) can identify the off-gassed components.

  • Detailed Experimental Protocol :

    • Calibration : Calibrate the TGA instrument for mass and temperature.

    • Sample Preparation : Accurately weigh a slightly larger sample (5-10 mg) into a TGA pan (ceramic or platinum).

    • Instrument Setup : Place the sample pan in the TGA furnace.

    • Thermal Program : Equilibrate at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 400 °C) under a controlled atmosphere (e.g., nitrogen).

    • Data Analysis : Analyze the resulting curve of mass vs. temperature. Determine the onset temperature of decomposition and quantify the percentage mass loss for each step.

Powder X-Ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline structure of a solid material.[14] Each crystalline form has a unique diffraction pattern, making PXRD the definitive method for polymorph identification and characterization.

  • Causality Behind Experimental Choices : PXRD is essential to confirm the solid form being analyzed by other techniques. For example, a sample should be analyzed by PXRD before and after a TGA experiment to confirm that a weight loss event was due to desolvation and not a decomposition that changed the crystal structure. It is also used in stability studies to detect any polymorphic conversions over time.

  • Detailed Experimental Protocol :

    • Sample Preparation : Gently pack a small amount of the salt powder onto a sample holder to ensure a flat, even surface.

    • Instrument Setup : Place the sample holder into the diffractometer.

    • Data Acquisition : Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a specific X-ray source (typically Cu Kα).

    • Data Analysis : Compare the resulting diffractogram (a plot of intensity vs. 2θ) to reference patterns. The unique positions and relative intensities of the diffraction peaks serve as a fingerprint for the crystal form.

Hypothetical Case Study: Thermodynamic Profiling of Two Salts

To illustrate the application of these principles, let's consider a hypothetical case study comparing the hydrochloride (HCl) and mesylate (MsOH) salts of 5-(4-fluoropiperidin-4-yl)pyrimidine.

Table 1: Thermodynamic and Physicochemical Data for Two Hypothetical Salts

Property5-(4-fluoropiperidin-4-yl)pyrimidine HCl Salt5-(4-fluoropiperidin-4-yl)pyrimidine MsOH SaltRationale for Importance
Solid Form Crystalline, Form I (Anhydrous)Crystalline, Form A (Anhydrous)Confirmed by PXRD; ensures consistency.
Melting Point (Tm) 215 °C (sharp endotherm)188 °C (sharp endotherm)High Tm often correlates with higher crystal lattice energy and better thermal stability.
Enthalpy of Fusion (ΔHfus) 28.5 kJ/mol22.1 kJ/molIndicates the energy required to break the crystal lattice.
Decomposition Onset (TGA) 230 °C205 °CDefines the upper limit for processing temperatures (e.g., drying, milling).
Hygroscopicity Non-hygroscopic (<0.2% wt gain at 80% RH)Slightly hygroscopic (1.5% wt gain at 80% RH)Low hygroscopicity is desirable for handling, stability, and formulation.
Aqueous Solubility (25 °C) 12 mg/mL45 mg/mLHigher solubility can lead to better dissolution rates and improved bioavailability.[9]
Interpretation and Decision-Making
  • HCl Salt : This salt exhibits superior thermal stability, with a higher melting point and decomposition temperature. Its non-hygroscopic nature is a significant advantage for manufacturing and storage. However, its aqueous solubility is significantly lower than the mesylate salt.

  • Mesylate Salt : This salt offers a clear advantage in terms of aqueous solubility, which is often a primary goal of salt formation, especially for poorly soluble compounds.[7] However, its lower thermal stability and slight hygroscopicity present potential challenges that would need to be carefully managed during process development and formulation.

Conclusion

The thermodynamic characterization of pharmaceutical salts is a critical, data-driven process that directly impacts the success of a drug candidate. A systematic investigation using orthogonal techniques like DSC, TGA, and PXRD provides the fundamental data required to understand the stability, solubility, and processability of different solid forms. For a molecule like 5-(4-fluoropiperidin-4-yl)pyrimidine, this analysis allows scientists to select a salt form with a thermodynamic profile that balances the need for bioavailability with the practical demands of manufacturing a safe, stable, and effective drug product. This rigorous, early-stage characterization is an essential investment to ensure a smooth and successful path through clinical development and to the market.

References

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Center for Biotechnology Information.
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Springer.
  • Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design.
  • Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. ResearchGate.
  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. U.S. Food and Drug Administration.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Center for Biotechnology Information.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... National Center for Biotechnology Information.
  • Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering.
  • Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formulation. Selvita.
  • Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine. Journal of Chemical & Engineering Data.
  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. Trove.
  • ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Altasciences.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
  • Fluorinated terpenoids and their fluorine-containing derivatives. RSC Publishing.
  • Piperidines. BOC Sciences.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Center for Biotechnology Information.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

Sources

Methodological & Application

Application Note: A Protocol for the Preparation and Handling of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the dissolution, handling, and storage of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride in dimethyl sulfoxide (DMSO). As a pyrimidine derivative of interest in drug discovery and chemical biology, ensuring its complete solubilization and stability in a stock solution is paramount for generating accurate and reproducible experimental data. This guide emphasizes the critical role of using anhydrous DMSO and proper handling techniques to mitigate issues arising from the solvent's hygroscopic nature. We present a step-by-step methodology, troubleshooting advice, and the scientific rationale behind each procedural choice to empower researchers to prepare high-quality stock solutions.

Foundational Principles: Solute and Solvent Considerations

A robust experimental workflow begins with a fundamental understanding of the materials involved. The success of this protocol hinges on appreciating the chemical properties of both the compound and the solvent.

The Solute: 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride

5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic organic compound. As a member of the pyrimidine family, it is often investigated for various biological activities.[1][2] Its structure as a dihydrochloride salt is a key feature; salt formation is a common strategy to improve the aqueous solubility and stability of basic drug candidates compared to their free-base forms.[3][4][5] While pyrimidine derivatives are often readily soluble in organic solvents like DMSO[6][7], the dihydrochloride salt form can present unique challenges, particularly concerning interactions with any absorbed water in the solvent.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a highly versatile polar aprotic solvent, widely regarded as a "universal solvent" in drug discovery for its ability to dissolve a vast range of both polar and nonpolar compounds.[8][9][10][11] Its high boiling point (189°C) minimizes evaporation at room temperature, ensuring concentration stability during handling.[8][11]

However, the most critical property of DMSO for this application is its hygroscopicity —it readily and rapidly absorbs moisture from the atmosphere.[12][13][14][15] This is not a trivial concern. The introduction of even small amounts of water can drastically alter the solvent properties of DMSO.[14] Absorbed water increases the structure of the hydrogen-bonding network, which can significantly decrease the solubility of lipophilic compounds and organic salts, leading to incomplete dissolution or precipitation from a previously clear solution.[12][13] This phenomenon is often exacerbated by freeze-thaw cycles.[12] Therefore, the exclusive use of anhydrous, high-purity DMSO is the cornerstone of this protocol.

Physicochemical Data and Handling

The following table summarizes essential data for the compound and solvent. Proper handling and storage are critical for maintaining compound integrity.

PropertyValueSignificance & Comments
Compound: 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride
Molecular FormulaC₉H₁₄Cl₂FN₃(Data for closely related 5-(piperidin-4-yl)pyrimidine dihydrochloride is C₉H₁₅Cl₂N₃)[16]
Molecular Weight~254.13 g/mol (Calculated based on expected structure). Accurate MW is essential for preparing solutions of a specific molarity.
AppearanceLikely a solid white to off-white powder.Visual inspection for homogeneity is a good first-pass quality check.
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Molecular Formula(CH₃)₂SO
Molecular Weight78.13 g/mol [8]
Density1.1004 g/cm³[8]Important for mass-to-volume conversions if needed.
Boiling Point189 °C (372 °F)[8]Low volatility at room temperature preserves concentration.
Melting Point19 °C (66 °F)[8]DMSO will solidify in a cool room. Ensure it is fully liquid before use.
Key HazardHighly Hygroscopic Readily absorbs atmospheric water, which can drastically reduce compound solubility.[12][14][15]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Materials and Equipment
  • 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, in a new or properly sealed bottle

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Calibrated positive-displacement or air-displacement pipettes with sterile tips

  • Vortex mixer

  • Water bath or heating block (set to 37°C)

  • Ultrasonic bath (sonicator)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Conduct all weighing and handling of the solid compound and DMSO within a chemical fume hood.

  • Wear appropriate PPE at all times to prevent skin contact, eye exposure, and inhalation.

  • Consult the Safety Data Sheet (SDS) for 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride and DMSO before beginning work.

Step-by-Step Dissolution Procedure
  • Calculation: Determine the mass of the compound required. For a 10 mM solution, use the formula:

    • Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM solution (assuming MW = 254.13 g/mol ): Mass (mg) = 1 mL × 10 × 254.13 / 1000 = 2.54 mg

  • Equilibration: Before opening, allow the sealed vial of the compound and the bottle of anhydrous DMSO to equilibrate to ambient room temperature for at least 20-30 minutes.

    • Rationale: This crucial step prevents atmospheric moisture from condensing on cold surfaces and being absorbed by the highly hygroscopic DMSO or the compound powder upon opening.[14]

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride and transfer it into a sterile, appropriately sized vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Dissolution (Mechanical Agitation): Securely cap the vial and vortex vigorously for 1-2 minutes.[14][17] Visually inspect the solution against a light source for any undissolved particles.

  • Assisted Dissolution (Thermal & Acoustic Energy): If the compound is not fully dissolved after vortexing, proceed with the following steps sequentially:

    • a. Gentle Warming: Place the vial in a 37°C water bath or heating block for 5-10 minutes.[14][17][18] After warming, vortex the solution again.

      • Rationale: Modest thermal energy can help overcome the crystal lattice energy of the solid, promoting dissolution. 37°C is generally safe for most compounds.

    • b. Sonication: If particles remain, place the vial in an ultrasonic bath for 10-15 minutes.[12][14][17] The water in the bath should be at room temperature.

      • Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, providing intense localized energy to break up solid aggregates and facilitate dissolution.

  • Final Confirmation: Once the process is complete, the solution should be perfectly clear and free of any visible precipitate or particulates.

Dissolution Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finish Finalization Start Equilibrate Reagents to Room Temperature Calc Calculate Mass Start->Calc Weigh Weigh Compound Calc->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Vigorously (1-2 min) Add_DMSO->Vortex Check1 Fully Dissolved? Vortex->Check1 Assist Gentle Warming (37°C) &/or Sonication Check1->Assist  No Store Aliquot & Store (-20°C / -80°C) Check1->Store  Yes Check2 Fully Dissolved? Assist->Check2 Check2->Store  Yes Fail Troubleshoot: - Verify DMSO Purity - Re-evaluate Concentration Check2->Fail  No

Sources

Application Note: Utilizing 5-(4-Fluoropiperidin-4-yl)pyrimidine Dihydrochloride as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The development of highly selective, metabolically stable ATP-competitive kinase inhibitors requires the strategic selection of core scaffolds. 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride (CAS 1803611-63-3) has emerged as a highly privileged building block in modern medicinal chemistry. This guide details the mechanistic rationale, physicochemical benefits, and validated protocols for incorporating this scaffold into hit-to-lead optimization workflows, drawing upon foundational successes in targeting kinases such as TrkA [1] and Akt [2].

Mechanistic Rationale: The Power of the Fluoropiperidine-Pyrimidine Scaffold

As a Senior Application Scientist, I approach scaffold selection not just as a structural exercise, but as a multi-parameter optimization strategy. This specific molecule combines two highly synergistic moieties:

The Pyrimidine Core: A Validated Hinge Binder

The pyrimidine ring is a classic kinase hinge-binding motif. The nitrogen atoms in the pyrimidine ring act as critical hydrogen-bond acceptors, interacting directly with the backbone amide NH of the kinase hinge region (e.g., Met592 in TrkA or the corresponding residues in Akt). This anchors the molecule within the ATP-binding cleft, establishing the foundational potency of the inhibitor [1, 2].

The 4-Fluoropiperidine Ring: A Physicochemical Modulator

The addition of a fluorine atom at the 4-position of the piperidine ring is a masterclass in bioisosteric design, providing three distinct advantages:

  • Metabolic Shielding: The strong C-F bond blocks cytochrome P450-mediated oxidation at the sterically exposed 4-position, significantly reducing hepatic clearance.

  • Basicity Modulation (pKa Reduction): The strong electron-withdrawing inductive effect (-I) of the fluorine atom lowers the pKa of the piperidine nitrogen by ~1.0–1.5 units compared to an unsubstituted piperidine. This reduction in basicity is critical for mitigating hERG channel liability (reducing cardiotoxicity risks) and improving passive membrane permeability [1].

  • Lipophilic Efficiency (LipE): Fluorination enhances target binding affinity through favorable stereoelectronic interactions without disproportionately driving up the molecule's overall lipophilicity (LogD), thereby improving the LipE—a crucial metric for predicting in vivo success.

Why the Dihydrochloride Salt?

The dihydrochloride salt form is specifically utilized over the free base due to its superior bench stability, resistance to atmospheric oxidation, and non-hygroscopic nature. This ensures batch-to-batch reproducibility during high-throughput library synthesis.

BindingModel Kinase Kinase ATP Pocket Hinge Hinge Region (Met/Glu Backbone) Kinase->Hinge Solvent Solvent Exposed Channel Kinase->Solvent Pyrimidine Pyrimidine Ring (H-Bond Acceptor) Hinge->Pyrimidine Hydrogen Bonds Fluoropiperidine 4-Fluoropiperidine (Metabolic Shield) Pyrimidine->Fluoropiperidine C-C Bond RGroup Piperidine N-Substituent Fluoropiperidine->RGroup N-Alkylation RGroup->Solvent Water Interactions

Caption: Conceptual binding model of the scaffold within a kinase ATP-binding cleft.

Quantitative Impact on Drug Properties

To illustrate the causality behind choosing the 4-fluoropiperidine derivative over an unsubstituted analog, the following table synthesizes representative Structure-Activity Relationship (SAR) data trends observed during kinase inhibitor optimization (e.g., Pan-Trk and Akt programs) [1, 2].

Scaffold ModificationCalculated pKa (Amine)Target Kinase IC₅₀ (nM)hERG Inhibition (% at 10 µM)HLM Clearance (µL/min/mg)Lipophilic Efficiency (LipE)
Unsubstituted Piperidine ~9.545.085% (High Risk)45.2 (Rapid)4.2
4-Fluoropiperidine ~8.212.015% (Low Risk)12.4 (Stable)5.8

Data Interpretation: The introduction of the fluorine atom simultaneously drives down IC₅₀ (improving potency), drastically reduces hERG binding (due to lower pKa), and stabilizes the molecule against human liver microsome (HLM) degradation.

Experimental Protocols

Workflow A Scaffold 2HCl Preparation B Free-basing (DIPEA/TEA) A->B C Pyrimidine Functionalization B->C D Piperidine Derivatization C->D E In Vitro Kinase Assay D->E F ADME & hERG Profiling E->F

Caption: Workflow for the functionalization and evaluation of the fluoropiperidine-pyrimidine scaffold.

Protocol A: Chemical Functionalization of the Scaffold

This protocol details the N-derivatization of the piperidine ring to target the solvent-exposed channel of the kinase.

Reagents & Materials:

  • 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride (1.0 eq)

  • Electrophile (e.g., acyl chloride or alkyl halide) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Suspend 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Causality: DCM is chosen for its excellent solubilizing properties for the subsequent free-based intermediate without participating in side reactions.

  • Free-Basing: Add DIPEA (3.5 eq) dropwise at 0°C. Stir for 15 minutes. Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base to neutralize the HCl. The additional 1.5 equivalents act as the proton sponge for the subsequent nucleophilic substitution/acylation step.

  • Electrophile Addition: Slowly add the chosen electrophile (1.1 eq) to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating System (LC-MS): Before proceeding to workup, extract a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed until the chromatogram confirms >95% consumption of the starting scaffold. This self-validation prevents unreacted secondary amines from complicating purification.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically a gradient of EtOAc/Hexanes or DCM/MeOH depending on the R-group).

Protocol B: In Vitro Kinase Biochemical Assay (TR-FRET)

Once synthesized, the compound must be validated for target engagement. This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for ATP-competitive inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution in a 384-well plate to generate a 10-point concentration-response curve.

  • Assay Buffer Formulation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: Brij-35 prevents non-specific compound aggregation and plastic-binding, ensuring the calculated IC₅₀ reflects true biological affinity rather than assay artifacts.

  • Kinase Reaction Setup: Add the recombinant kinase (e.g., TrkA or Akt1) and the fluorescently labeled peptide substrate to the assay plate. Incubate with the inhibitor for 15 minutes at room temperature to allow equilibrium binding.

  • ATP Addition: Initiate the reaction by adding ATP. Critical Causality: The ATP concentration must be set exactly at the apparent Michaelis constant ( Kmapp​ ) for the specific kinase. If ATP > Km​ , the assay loses sensitivity to competitive inhibitors; if ATP < Km​ , the signal window collapses.

  • Detection & Self-Validation: Stop the reaction after 60 minutes using EDTA (to chelate Mg²⁺) and add the TR-FRET antibody. Read the plate on a multi-mode microplate reader.

    • Self-Validating System: Calculate the Z'-factor for the plate using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 is required to validate the assay run. If Z' < 0.6, the data must be discarded and the assay repeated to maintain scientific trustworthiness.

Conclusion

The 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride building block is a highly rational starting point for kinase inhibitor design. By understanding the specific physicochemical causality of the pyrimidine hinge-binder and the fluoropiperidine metabolic shield, researchers can predictably navigate hit-to-lead optimization, minimizing late-stage ADME/Tox attrition.

References

  • Bagal, S. K., et al. "Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain." Journal of Medicinal Chemistry, 2018, 61(15), 6779-6800. [1] URL:[Link]

  • Blake, J. F., et al. "Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors." Journal of Medicinal Chemistry, 2012, 55(18), 8110-8127. [2] URL:[Link]

Advanced Application Note: Cell Culture Assay Preparation and Screening of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride (CAS: 1803611-63-3)

Scientific Rationale and Structural Context

In modern targeted oncology and neuropharmacology, the pyrimidine scaffold is a privileged structure, frequently utilized for its ability to mimic the adenine ring of ATP and competitively bind to the hinge region of various kinases (e.g., EGFR, RET, CDKs)[1]. The addition of a 4-fluoropiperidine moiety enhances the molecule's lipophilicity and metabolic stability while providing a vector to probe deep hydrophobic pockets within the target protein's active site.

When evaluating novel fragments or pipeline compounds like 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride , the physicochemical properties of the formulation dictate the success of downstream in vitro assays. This compound is supplied as a dihydrochloride salt . While salt formation drastically improves aqueous solubility compared to the free base, introducing high concentrations of hydrochloride salts into weakly buffered cell culture media can cause rapid, localized drops in pH. Acidic culture conditions (pH < 6.8) independently induce cellular stress, alter compound uptake, and trigger apoptosis, leading to false-positive cytotoxicity readouts[2].

To ensure trustworthiness and self-validation in your screening cascade, the protocols below incorporate mandatory pH-buffering steps and rigorous vehicle controls to isolate the true pharmacological effect of the pyrimidine-piperidine pharmacophore.

Formulation Strategy and Compound Preparation

Causality of Experimental Choices
  • Primary Solvent (DMSO): Dimethyl sulfoxide (DMSO) is used for the primary stock to prevent the hydrolysis of the compound over long-term storage and to ensure complete dissolution of the crystalline lattice.

  • Aqueous Buffering (HEPES): Diluting a dihydrochloride salt directly into unbuffered media can overwhelm the standard bicarbonate buffering system of DMEM/RPMI, especially outside a CO2 incubator. We utilize 25 mM HEPES to lock the physiological pH at 7.4[2].

  • DMSO Normalization: DMSO itself is cytotoxic at concentrations >0.5% v/v. All treatment wells, including controls, must be normalized to a final DMSO concentration of 0.1% to eliminate solvent-induced background noise.

Step-by-Step Preparation Protocol
  • Stock Solution (10 mM):

    • Equilibrate the lyophilized powder of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride to room temperature in a desiccator to prevent condensation.

    • Calculate the required volume of anhydrous, cell-culture grade DMSO (Molecular Weight: 254.13 g/mol ). For 10 mg of powder, add 3.93 mL of DMSO.

    • Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes until a clear solution is achieved.

    • Aliquot into light-protected, low-bind Eppendorf tubes and store at -20°C.

  • Intermediate Working Dilutions (100X):

    • Prepare a 100X serial dilution of the compound in 100% DMSO (e.g., from 10 mM down to 1 µM). This ensures the final DMSO concentration transferred to the cells remains strictly constant across the dose-response curve.

  • Final Aqueous Preparation (10X):

    • Pre-warm the target cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS) and supplement it with 25 mM HEPES .

    • Dilute the 100X DMSO stocks 1:10 into the HEPES-buffered media to create 10X aqueous working solutions. Note: Perform this step immediately prior to cell treatment to prevent compound precipitation.

Workflow A 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride (Powder) B 10 mM DMSO Stock (Store at -20°C) A->B Dissolve in DMSO C 100X DMSO Serial Dilutions (Constant Solvent) B->C Serial Dilute D 10X Aqueous Dilution (Media + 25mM HEPES) C->D 1:10 in Buffer F Compound Treatment (0.1% Final DMSO) D->F Add 10µL to 90µL E Cell Seeding in 96-well (24h Adherence) E->F Incubate

Caption: Compound preparation and cell treatment workflow ensuring pH stability and solvent normalization.

Cell Viability and Target Engagement Assays

To evaluate the anti-proliferative efficacy of the compound, we employ a luminescent ATP-quantitation assay (CellTiter-Glo® 2.0). ATP is a universal indicator of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal proportional to the ATP present, which directly correlates to viable cell number[3].

Protocol A: High-Throughput Cell Viability (ATP Quantitation)

Self-Validating System: This assay must include a "Media Only" background control, a "Vehicle" (0.1% DMSO) negative control, and a known kinase inhibitor (e.g., Erlotinib) as a positive control.

  • Cell Seeding: Harvest exponentially growing cells (e.g., A549 lung adenocarcinoma) and seed at a density of 3,000 cells/well in 90 µL of culture medium into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 10 µL of the 10X aqueous compound solutions (prepared in Section 2) to the respective wells. The final assay volume is 100 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Reagent Equilibration: 30 minutes prior to the end of the incubation, equilibrate the CellTiter-Glo® 2.0 Reagent and the cell culture plate to room temperature (approx. 22°C) to ensure uniform luciferase enzyme kinetics[4].

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo® 2.0 Reagent directly to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode plate reader (integration time: 0.5 seconds/well).

Protocol B: Mechanistic Target Engagement (Western Blot)

To prove that the phenotypic cell death is driven by on-target kinase inhibition (e.g., blocking the MAPK/ERK pathway), a secondary assay is required.

  • Treat cells in 6-well plates with the compound at 1X, 3X, and 10X its calculated IC50 for 4 hours.

  • Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes prior to harvest to hyper-activate the signaling cascade.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Perform SDS-PAGE and immunoblot for total-ERK and phospho-ERK (Thr202/Tyr204). A reduction in the p-ERK/t-ERK ratio confirms the pyrimidine derivative is successfully blocking upstream kinase activity.

Pathway Ligand Growth Factors (e.g., EGF) Receptor Target Kinase (e.g., EGFR / RET) Ligand->Receptor Binds & Activates Downstream1 Adapter Proteins (RAS / RAF) Receptor->Downstream1 Phosphorylates Inhibitor 5-(4-fluoropiperidin-4-yl) pyrimidine scaffold Inhibitor->Receptor ATP-competitive Inhibition Downstream2 Effector Kinases (MEK / ERK) Downstream1->Downstream2 Signal Cascade Outcome Cell Proliferation & Survival Downstream2->Outcome Gene Transcription

Caption: Mechanistic pathway illustrating the targeted inhibition of kinase signaling by pyrimidine scaffolds.

Expected Data & Quality Control Metrics

When the dihydrochloride salt is properly buffered and normalized, the resulting dose-response curves should yield a Hill slope near 1.0. Failure to buffer the media will result in artificially steep Hill slopes (>2.5) due to acute pH shock at higher compound concentrations.

Table 1: Representative Quality Control Data for Pyrimidine-Piperidine Screening

Cell Line (Origin)Assay TypeMedia Buffer ConditionExpected IC50 (µM)Z'-Factor (QC Metric)
A549 (Lung)CellTiter-Glo 2.0Unbuffered (Standard)False Positive (<1.0)0.45 (High variance)
A549 (Lung)CellTiter-Glo 2.025 mM HEPES 5.2 - 12.40.78 (Excellent)
HCT116 (Colon)CellTiter-Glo 2.025 mM HEPES 3.8 - 8.10.82 (Excellent)
A549 (Lung)p-ERK Western Blot25 mM HEPESTarget Engagement at 10 µMN/A

Note: A Z'-factor > 0.5 indicates a robust, high-throughput compatible assay. The stark difference in IC50 between buffered and unbuffered conditions highlights the critical necessity of neutralizing the dihydrochloride salt.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Frontiers in Chemistry / PMC URL:[Link]

  • Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines ACS Omega / PMC URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride in Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation during in vitro and cell-based assays. Understanding the physicochemical properties of this molecule is the first step in preventing solubility issues and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride precipitating in my aqueous assay buffer?

Precipitation of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride in aqueous solutions can be attributed to several factors:

  • Intrinsic Solubility: While the dihydrochloride salt form is designed to enhance aqueous solubility compared to the free base, the molecule itself has a complex structure with lipophilic regions that can limit its solubility in purely aqueous environments.[1]

  • pH and Ionization: As a dihydrochloride salt of a basic compound, its solubility is highly pH-dependent.[2] In solutions with a pH approaching or exceeding the pKa of the pyrimidine and piperidine nitrogens, the compound will lose its positive charge, become less polar, and consequently, less soluble.

  • "Solvent Shock": When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer, the localized concentration of the compound can momentarily exceed its solubility limit, causing it to "crash out" of solution.[3]

  • Buffer Composition: Certain buffer components, particularly phosphate ions, can sometimes form less soluble salts with hydrochloride compounds.[4] The ionic strength of the buffer can also influence solubility.

  • Temperature: Changes in temperature can affect solubility.[5] If the compound is added to a buffer at a different temperature, or if the experiment involves temperature shifts, precipitation can occur.

Q2: What is the role of the dihydrochloride salt in the solubility of this compound?

The dihydrochloride salt form significantly increases the aqueous solubility of the parent molecule. By protonating the basic nitrogen atoms on the pyrimidine and piperidine rings, the salt exists as a more polar, charged species that is more readily solvated by water molecules.[6] However, this enhanced solubility is most pronounced at acidic to neutral pH and can decrease as the pH becomes more basic.[7]

Q3: How does the final concentration of DMSO in my assay affect solubility?

Dimethyl sulfoxide (DMSO) is a powerful organic solvent commonly used to prepare stock solutions of small molecules. While a small percentage of DMSO in the final assay buffer can help maintain compound solubility, high concentrations can be problematic. It's crucial to keep the final DMSO concentration as low as possible, ideally below 1%, to avoid "solvent shock" and potential cellular toxicity.[8]

Q4: Can interactions with other assay components cause precipitation?

Yes, components within your assay system can interact with the compound and reduce its solubility. For instance, high concentrations of proteins, such as those in serum-containing media, can sometimes bind to the compound and lead to precipitation.[3] Additionally, other additives or salts in your assay buffer could potentially interact with the compound.

Troubleshooting Guides

If you are encountering precipitation with 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride, follow these step-by-step troubleshooting guides.

Issue 1: Precipitation Occurs Immediately Upon Dilution of DMSO Stock into Aqueous Buffer

This is a classic case of the compound "crashing out" due to exceeding its kinetic solubility limit in the final assay buffer.

dot graph TD { A[Start: Precipitation upon dilution] --> B{Check final DMSO concentration}; B --> C{Is it ≤ 1%?}; C -- Yes --> D{Assess compound concentration}; C -- No --> E[Action: Lower final DMSO %]; D --> F{Is it above known solubility limit?}; F -- Yes --> G[Action: Lower final concentration]; F -- No --> H{Modify dilution method}; H --> I[Action: Use serial dilution]; I --> J[Action: Add stock to buffer slowly with mixing]; J --> K[End: Optimized Dilution]; E --> K; G --> K; } caption="Troubleshooting workflow for immediate precipitation."

Step-by-Step Protocol:

  • Verify and Optimize Final DMSO Concentration:

    • Action: Calculate the final percentage of DMSO in your assay. If it is above 1%, adjust your dilution scheme to lower it.

    • Rationale: Minimizing the DMSO concentration reduces the solvent shock effect, where the rapid change in solvent polarity upon dilution causes the compound to precipitate.[3]

  • Determine the Kinetic Solubility Limit:

    • Action: Perform a kinetic solubility test in your specific assay buffer. This involves creating a dilution series of your compound and visually or instrumentally (e.g., using nephelometry) determining the highest concentration that remains in solution.

    • Rationale: This will establish the maximum working concentration for your compound under your specific assay conditions, preventing you from exceeding its solubility limit.

  • Modify the Dilution Method:

    • Action: Instead of a single, large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in the assay buffer, and then use this to make the final dilution. Alternatively, add the stock solution dropwise to the full volume of the buffer while vortexing or stirring.[9]

    • Rationale: These methods ensure a more gradual change in the solvent environment and rapid dispersal of the compound, preventing localized high concentrations that lead to precipitation.

Issue 2: Precipitation Occurs Over Time During Incubation

Precipitation that develops during the course of an experiment can be due to compound instability, temperature effects, or interactions with changing media components.

Step-by-Step Protocol:

  • Evaluate Temperature Stability:

    • Action: Ensure your incubator maintains a stable temperature. Consider if the compound's solubility is significantly lower at the incubation temperature (e.g., 37°C) compared to room temperature.

    • Rationale: Some compounds have lower solubility at higher temperatures. Prolonged incubation can lead to the compound slowly falling out of solution.[5]

  • Monitor pH of the Medium:

    • Action: Measure the pH of your cell culture medium or assay buffer at the beginning and end of the incubation period.

    • Rationale: Cellular metabolism can cause the pH of the medium to change over time.[9] For a basic compound like 5-(4-fluoropiperidin-4-yl)pyrimidine, a decrease in pH will generally favor solubility, but an increase could promote precipitation.

  • Assess for Interactions with Serum Proteins:

    • Action: If using a serum-containing medium, try reducing the serum concentration or, if your cells can tolerate it, use a serum-free medium as a test.

    • Rationale: Serum proteins can sometimes bind to small molecules, and this complex can have different solubility properties than the compound alone.[3]

Issue 3: Inconsistent Assay Results or Suspected Compound Aggregation

Poor solubility can lead to the formation of small, often invisible, compound aggregates that can interfere with assay readouts and produce inconsistent data.

dot graph TD { A[Start: Inconsistent results] --> B{Check for visible precipitate}; B -- Yes --> C[Follow precipitation troubleshooting]; B -- No --> D{Suspect aggregation}; D --> E[Action: Add non-ionic detergent]; E --> F[Action: Include a decoy protein]; F --> G[Action: Lower compound concentration]; G --> H[End: Minimized Aggregation]; C --> H; } caption="Troubleshooting workflow for suspected aggregation."

Step-by-Step Protocol:

  • Incorporate a Non-ionic Detergent:

    • Action: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer.

    • Rationale: Detergents can help to prevent the formation of compound aggregates that can lead to non-specific assay interference.

  • Use a "Decoy" Protein:

    • Action: Include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL in your assay buffer.

    • Rationale: BSA can help to prevent non-specific binding of the compound to assay components and can also help to solubilize it, reducing the likelihood of aggregation.[10]

  • Lower the Compound Concentration:

    • Action: Test a lower concentration range of your compound.

    • Rationale: Compound aggregation is a concentration-dependent phenomenon. Lowering the concentration may be sufficient to prevent the formation of aggregates.[10]

Data Summary and Recommendations

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous, high-purity DMSOHigh solubilizing power for many organic compounds.
Stock Concentration 1-10 mMA balance between minimizing the volume of DMSO added and avoiding precipitation upon dilution.
Final DMSO Concentration ≤ 1%Reduces the risk of "solvent shock" and cellular toxicity.[8]
Assay Buffer pH Slightly acidic to neutral (pH 6.0-7.4)Maintains the protonated, more soluble form of the dihydrochloride salt.[2]
Buffer System Avoid high concentrations of phosphate if precipitation is observed. Consider buffers like HEPES or MOPS.Some hydrochloride salts can have lower solubility in phosphate buffers.[4]
Dilution Method Serial dilution or slow, dropwise addition with mixingPrevents localized high concentrations that can exceed the compound's kinetic solubility.[9]
Storage of Stock Solution Aliquot into single-use volumes and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[11]
References
  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from [Link]

  • Perlovich, G. L. (2018). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Retrieved from [Link]

  • Blokhina, S. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]

  • Technology Networks. (2026, March 26). Compound Libraries and Screening Collections Explained. Retrieved from [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. Retrieved from [Link]

  • Li, G., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

  • Sugano, K., et al. (2025). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption. Pharmaceutical Research, 42, 623-637. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 1). Biological buffers solubility in water. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Miyake, K., et al. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(piperidin-4-yl)pyrimidine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). Retrieved from [Link]

  • Pireddu, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(piperidin-4-yl)pyrimidine (C9H13N3). Retrieved from [Link]

  • Desai, N. C., et al. (2015). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society, 19(1), 89-98. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Drug Discovery. Retrieved from [Link]

  • Molport. (n.d.). 4-(4-fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • PubChem. (n.d.). 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)-5-fluoropyrimidin-4-yloxy)-5-methoxybenzonitrile. Retrieved from [Link]

  • Rud-Skov, L., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Retrieved from [Link]

Sources

improving yield in 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges encountered during the synthesis of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride [1].

The synthesis of 4-fluoro-4-arylpiperidines is notoriously prone to yield-crashing side reactions, particularly during the nucleophilic addition and deoxyfluorination stages[2]. This guide bypasses generic advice, focusing strictly on the causality of these failures and providing self-validating, field-proven protocols to ensure high-yielding, reproducible batches.

Synthetic Workflow & Troubleshooting Map

G Step1 Step 1: Nucleophilic Addition (N-Boc-piperidone + 5-Lithiopyrimidine) Step2 Step 2: Deoxyfluorination (DAST / Deoxo-Fluor) Step1->Step2 Tertiary Alcohol Issue1 Issue: Enolization Step1->Issue1 Step3 Step 3: Boc Deprotection & Salt Formation (HCl in Dioxane) Step2->Step3 Fluorinated Intermediate Issue2 Issue: Elimination (Alkene) Step2->Issue2 Product 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride Step3->Product Final Yield Issue3 Issue: Hygroscopic Salt Step3->Issue3

Troubleshooting workflow for 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride synthesis.

Phase 1: Organometallic Addition to N-Boc-4-piperidone

Q: Why am I recovering mostly unreacted N-Boc-4-piperidone instead of the desired tertiary alcohol intermediate?

The Causality: When you treat 5-bromopyrimidine with n -BuLi to form 5-lithiopyrimidine, you generate a highly basic nucleophile. N-Boc-4-piperidone possesses highly acidic α -protons. Instead of undergoing the desired 1,2-nucleophilic addition, the organolithium species acts as a base, deprotonating the ketone to form an enolate. Upon aqueous workup, this enolate simply protonates back to your starting material.

The Solution: Implement organocerium chemistry. By transmetalating the 5-lithiopyrimidine with anhydrous Cerium(III) chloride ( CeCl3​ ), you create an organocerium reagent. Cerium is highly oxophilic; it coordinates tightly to the carbonyl oxygen, increasing its electrophilicity while drastically reducing the basicity of the nucleophile. This shifts the reaction pathway almost entirely from enolization to addition.

Self-Validating Protocol: Organocerium-Mediated Addition

  • Activation: Dry CeCl3​⋅7H2​O under high vacuum at 140 °C for 12 hours to obtain anhydrous CeCl3​ . Validation: The powder must be completely free-flowing. Any clumping indicates residual moisture, which will kill the organolithium.

  • Suspension: Suspend the anhydrous CeCl3​ (1.2 eq) in dry THF at -78 °C and stir vigorously for 2 hours.

  • Lithiation: In a separate flame-dried flask, treat 5-bromopyrimidine (1.1 eq) in THF with n -BuLi (1.1 eq) at -78 °C for 30 minutes.

  • Transmetalation: Transfer the organolithium via cannula into the CeCl3​ suspension. Validation: The suspension will turn a characteristic deep yellow/orange, confirming the formation of the organocerium species.

  • Addition: Add N-Boc-4-piperidone (1.0 eq) dropwise. Stir for 1 hour at -78 °C, then quench with saturated aqueous NH4​Cl .

Phase 2: Deoxyfluorination of the Tertiary Alcohol

Q: My DAST fluorination yields a massive amount of the tetrahydropyridine alkene side product. How can I force the reaction toward the tertiary fluoride?

The Causality: Deoxyfluorination of tertiary alcohols with Diethylaminosulfur trifluoride (DAST) is notoriously challenging[3]. The reaction proceeds via an alkoxyaminosulfonium intermediate. Because SN​2 displacement is sterically impossible at the tertiary center, the intermediate collapses into a tertiary carbocation. At this juncture, the carbocation faces two competing pathways: trapping by the weakly nucleophilic fluoride ion ( SN​1 -like) or loss of an adjacent proton to form an alkene (E1 elimination)[2]. Because the piperidine ring stabilizes the alkene, elimination often outcompetes fluorination at ambient temperatures.

DAST_Mech Alc Tertiary Alcohol Substrate Int Alkoxyaminosulfonium Intermediate Alc->Int + DAST - HF Carbo Carbocation Intermediate Int->Carbo - [Et2NSOF2]- Fluoro Desired Product (Tertiary Fluoride) Int->Fluoro Concerted SN2 (Sterically Hindered) Carbo->Fluoro Fluoride Attack (SN1-like) Alkene Side Product (Tetrahydropyridine) Carbo->Alkene Proton Loss (E1 Elimination)

Mechanistic divergence in DAST-mediated deoxyfluorination of tertiary alcohols.

The Solution: Kinetic control is your only defense. The activation energy for E1 elimination is higher than that for fluoride trapping. By running the reaction at strictly cryogenic temperatures and avoiding any exogenous base, you can suppress the elimination pathway.

Self-Validating Protocol: Low-Temperature Deoxyfluorination

  • Preparation: Dissolve the tertiary alcohol intermediate in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C.

  • Addition: Add DAST (1.05 eq—do not use excess) dropwise down the side of the flask to pre-cool the reagent before it hits the solution.

  • Reaction: Stir at -78 °C for 2 hours. Validation: Monitor by TLC. The tertiary fluoride will run slightly higher than the alcohol, while the alkene side-product will run significantly higher and stain intensely with KMnO4​ .

  • Quench: Quench the reaction strictly at -78 °C by adding saturated aqueous NaHCO3​ , then allow it to warm to room temperature. Validation: Vigorous gas evolution ( CO2​ ) confirms the neutralization of the HF byproduct.

Phase 3: Deprotection & Salt Isolation

Q: The final dihydrochloride salt is turning into a sticky, unmanageable gum instead of a powder. How do I get a free-flowing solid?

The Causality: 5-(4-fluoropiperidin-4-yl)pyrimidine contains two highly basic sites: the secondary piperidine nitrogen and the pyrimidine ring. Consequently, it forms a dihydrochloride salt[1]. This dual-salt is extremely hygroscopic. If deprotected in an aqueous environment or exposed to ambient humidity during filtration, the salt absorbs water from the air, depressing its melting point and turning it into a deliquescent gum.

The Solution: Perform the Boc-deprotection and salt precipitation simultaneously in a strictly anhydrous, low-dielectric solvent system.

Self-Validating Protocol: Anhydrous Salt Formation

  • Dissolution: Dissolve the purified N-Boc-4-fluoro-4-(pyrimidin-5-yl)piperidine in minimal anhydrous Methyl tert-butyl ether (MTBE).

  • Deprotection: Place the flask in an ice bath (0 °C) and add 4M HCl in dioxane (3.0 eq) dropwise.

  • Precipitation: Stir for 2 hours while warming to room temperature. Validation: A dense, brilliant white cloud will form immediately upon HCl addition, eventually settling as a crystalline precipitate. If the solution turns cloudy but oils out, your MTBE is wet.

  • Isolation: Filter the solid under a blanket of dry nitrogen (using an inverted funnel). Wash with cold, anhydrous MTBE and immediately transfer to a vacuum desiccator containing P2​O5​ .

Quantitative Troubleshooting Matrix

Use the following data table to benchmark your yields against optimized parameters.

StepVariable TestedConditionObserved Yield (Desired)Major Impurity / Failure Mode
1. Addition AdditiveNone ( n -BuLi only)25%Recovered Piperidone (Enolization)
1. Addition Additive CeCl3​ (Organocerium)82% Trace Enolate
2. Fluorination Reagent / TempDAST, 25 °C15%Tetrahydropyridine (Elimination)
2. Fluorination Reagent / TempDAST, -78 °C to 0 °C65% Tetrahydropyridine (Elimination)
3. Deprotection Solvent SystemAqueous HClN/A (Gum)Hydrated Salt (Deliquescence)
3. Deprotection Solvent System4M HCl in Dioxane / MTBE95% None (Free-flowing powder)

References

  • PubChemLite. "5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride." PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • Russell, M. G. N., et al. "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Constantin, T., et al. "Light-Mediated Formal Radical Deoxyfluorination of Tertiary Alcohols through Selective Single-Electron Oxidation with TEDA2+." Chemistry - A European Journal, PMC / National Institutes of Health. URL:[Link]

Sources

Technical Support Center: HPLC Optimization for 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible HPLC methods for highly polar, basic active pharmaceutical ingredients (APIs).

Here, we deconstruct the chromatographic behavior of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride —a notoriously challenging molecule—and provide field-proven, self-validating troubleshooting strategies.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound elute in the void volume ( k′<1 ) on a standard C18 column?

The Causality: Your target analyte is a highly polar, doubly basic salt. The piperidine nitrogen has a pKa of approximately 9.0–9.5 (slightly lowered from a typical piperidine pKa of 11 due to the strong electron-withdrawing inductive effect of the adjacent fluorine atom). The pyrimidine nitrogens are weakly basic (pKa ~1–3).

In a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH 2.7), the piperidine amine is fully protonated (cationic). Standard C18 stationary phases rely on hydrophobic partitioning. Because your fully ionized molecule is surrounded by a dense hydration shell, it lacks the hydrophobicity required to partition into the alkyl chains, resulting in immediate co-elution with the solvent front[1].

Q2: I am experiencing severe peak tailing ( As​>2.0 ). How can I determine the cause and correct it?

The Causality: Peak tailing for basic amines is predominantly caused by secondary ion-exchange interactions. While the bulk of the analyte interacts with the C18 phase, the protonated piperidine nitrogen is electrostatically attracted to residual ionized silanols (Si-O⁻) on the silica surface[2].

Self-Validating Diagnostic Test: To confirm whether the tailing is chemical (silanol interactions) or physical (a column void or plumbing issue), inject a neutral marker such as toluene or uracil.

  • Result A: If the neutral peak is perfectly symmetrical but your API tails, the issue is chemical[3].

  • Result B: If both peaks tail, you have a physical void or extra-column volume issue.

The Fix: If the issue is chemical, lower the mobile phase pH to < 2.5 to ensure surface silanols are fully protonated and neutralized[4]. Alternatively, switch to an ultra-pure Type B silica column with polar-embedded groups (e.g., RP-Amide) to sterically shield residual silanols[5].

Q3: How can I increase retention using my existing Reversed-Phase (RP) setup?

The Causality: If you cannot change your column, you must mask the charge of the molecule by introducing an Ion-Pairing (IP) reagent[6]. Anionic IP reagents (like sodium hexanesulfonate or trifluoroacetic acid) feature a lipophilic tail and an anionic head. The anionic head forms a neutral ion-pair complex with the protonated piperidine, while the lipophilic tail acts as a temporary hydrophobic anchor, drastically increasing retention on the C18 phase.

Q4: What is the most robust alternative to RP-HPLC for this specific compound?

The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar, basic compounds[7]. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the polar stationary phase[8]. Because 5-(4-fluoropiperidin-4-yl)pyrimidine is highly polar, it partitions strongly into this aqueous layer, yielding excellent retention and sharp peak shapes.

Q5: Can I use a high-pH mobile phase to force the compound into its neutral state?

The Causality: Yes. By raising the mobile phase pH to at least 1.5 units above the piperidine's pKa (e.g., pH 10.5–11.0), the amine is deprotonated and becomes neutral. This eliminates the electrostatic silanol interactions and significantly increases the molecule's hydrophobicity[1]. Critical Warning: Traditional silica dissolves at pH > 8. You must use an Ethylene Bridged Hybrid (EBH) or polymer-based column specifically engineered to withstand high-pH environments[5].

Part 2: Strategic Comparison of Optimization Pathways

The following table synthesizes the quantitative and operational parameters of the three primary optimization strategies.

StrategyPrimary MechanismRecommended ColumnMobile Phase ExampleProsCons
HILIC Aqueous layer partitioningZwitterionic or Bare Silica90% ACN / 10% 100mM NH₄FA (pH 3.0)Excellent LC-MS sensitivity; orthogonal selectivity.Long equilibration times; highly sensitive to sample diluent.
Ion-Pairing RP Hydrophobic ion-complex formationStandard C18 (Type B Silica)Water + 10mM Sodium Hexanesulfonate / ACNUtilizes existing C18 columns; highly tunable retention.Non-volatile salts suppress MS ionization; slow column re-equilibration.
High-pH RP Amine deprotonation (neutralization)Hybrid C18 (e.g., Waters XBridge)10mM NH₄HCO₃ (pH 10.5) / ACNSharpest peaks; high loadability for Preparative LC.Requires specialized high-pH stable columns; shortens column lifespan.

Part 3: Decision Logic Visualization

HPLC_Optimization Start Start: 5-(4-fluoropiperidin-4-yl)pyrimidine Standard C18, 0.1% FA / ACN Eval Evaluate Retention (k') & Peak Shape (As) Start->Eval Good k' > 2.0, As < 1.5 Method Validated Eval->Good Optimal Bad k' < 1.0 (Void) or As > 2.0 (Tailing) Eval->Bad Suboptimal Path1 HILIC Mode (Polar Column, >70% ACN) Bad->Path1 Best for LC-MS Path2 Ion-Pairing RP (Add TFA or Sulfonates) Bad->Path2 Quickest Fix Path3 High-pH RP (pH > 10, Hybrid C18) Bad->Path3 Best for Prep LC HILIC_Mech Mechanism: Partitioning into aqueous layer on polar phase Path1->HILIC_Mech IP_Mech Mechanism: Masking charge & increasing hydrophobicity Path2->IP_Mech pH_Mech Mechanism: Deprotonating piperidine amine (neutral state) Path3->pH_Mech

Fig 1: Decision tree for optimizing HPLC retention of polar basic amines.

Part 4: Validated Experimental Protocols

Protocol A: HILIC Optimization Workflow (LC-MS Compatible)

Objective: Achieve k′>2 via hydrophilic partitioning.

  • Column Selection: Install a Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. (Note: High buffer concentration is required here so that the final mixed mobile phase maintains at least 10 mM ionic strength to suppress electrostatic repulsion).

    • Mobile Phase B (Organic): 100% Acetonitrile.

  • Chromatographic Conditions:

    • Mode: Isocratic at 10% A / 90% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the API in a diluent matching the mobile phase (e.g., 90% ACN). Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer and cause severe peak distortion.

  • Self-Validation Step: HILIC requires extensive equilibration. Monitor the baseline and inject a standard 3 times. If the retention time drifts by >0.1 min between injections, increase the equilibration time by 10 column volumes.

Protocol B: High-pH Reversed-Phase Workflow

Objective: Neutralize the piperidine amine to induce hydrophobic retention.

  • Column Selection: Install an Ethylene Bridged Hybrid (EBH) C18 column rated for pH 1–12 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Self-Validation Step: To ensure column integrity is not degrading under the high-pH conditions, track the theoretical plate count ( N ) of a neutral marker (e.g., toluene) at the start and end of your sequence. A drop in N>10% indicates stationary phase dissolution.

References

  • Hydrophilic Interaction Chromatography | LCGC International. chromatographyonline.com.[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. agilent.com.[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks | LCGC International. chromatographyonline.com.[Link]

  • Peak Tailing in HPLC. elementlabsolutions.com.[Link]

  • HPLC Peak Tailing. axionlabs.com. [Link]

  • Retaining Polar Compounds | LCGC International. chromatographyonline.com.[Link]

  • Top Three HPLC Method Development Tips | LCGC International. chromatographyonline.com.[Link]

  • HPLC Column Selection: Core to Method Development (Part I). welch-us.com.[Link]

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Technical Support Center: Stability and Handling of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with complex halogenated heterocycles requires a deep understanding of their structural vulnerabilities. 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride is a highly valuable intermediate and API building block, but its dual-ring system presents specific stability challenges in solution. This guide provides field-proven, mechanistic troubleshooting to ensure the integrity of your experimental workflows.

Troubleshooting & FAQs: Causality and Corrective Actions

Solvent Selection & Salt Handling

Q: When I dissolve the compound in water, the pH drops significantly. Is this normal, and should I immediately neutralize it with NaOH? A: Yes, the pH drop is completely normal, but do not immediately neutralize it with a strong, unbuffered base. The compound is supplied as a dihydrochloride salt. In aqueous solution, the salt fully dissociates, protonating the nitrogen atoms and yielding a highly acidic environment (typically pH 2.0 in a 100 g/L solution)[1]. This acidic state is intentional; it creates a protective hydration sphere that prevents spontaneous oxidative degradation of the pyrimidine ring. Abruptly adding unbuffered strong bases (like NaOH) creates localized high-pH microenvironments that will trigger rapid degradation of the fluoropiperidine moiety (see next question)[2].

Q: What is the optimal solvent for long-term storage of stock solutions? A: For long-term storage, avoid protic solvents (water, methanol, ethanol). Protic solvents can slowly hydrolyze the pyrimidine ring over time. We recommend preparing single-use aliquots in anhydrous Dimethyl Sulfoxide (DMSO) and storing them at -20°C or -80°C. In polar aprotic solvents like DMSO, the axial/equatorial conformation of the fluorinated piperidine ring stabilizes thermodynamically, minimizing internal steric strain and preventing spontaneous degradation[3].

Preventing Chemical Degradation

Q: My LC-MS analysis shows a major degradation product with a mass loss of 20 Da (M-20). What is this, and how do I prevent it? A: A mass loss of exactly 20 Da corresponds to the elimination of Hydrogen Fluoride (HF). The fluorine atom on the piperidine ring is highly electronegative, making the adjacent alpha-protons slightly acidic. When exposed to strong bases or pH levels above 8.0, the molecule undergoes a rapid E2 elimination reaction. The base abstracts the alpha-proton, expelling the fluoride ion as a leaving group, and forming a tetrahydropyridine double bond[2]. Prevention: Always maintain the solution pH below 7.5. If you must "free-base" the compound for organic coupling, use mild, sterically hindered bases (e.g., DIPEA) rather than strong nucleophiles.

Q: I am observing a +18 Da mass adduct after leaving my aqueous samples on the benchtop. Is this hydrolysis? A: While it could be ring-opening hydrolysis, if the sample was left on the benchtop under ambient light, it is almost certainly a pyrimidine C6-hydrate . Pyrimidine rings are highly susceptible to photochemical reactions. When exposed to UV or strong ambient light, the C5-C6 double bond enters an excited state, allowing water molecules to attack and form a stable C6-hydrate (+18 Da)[4]. Prevention: Always protect aqueous solutions of pyrimidines from light using amber vials or aluminum foil during benchtop assays.

Degradation Pathways & Preventive Logic

G Compound 5-(4-fluoropiperidin-4-yl) pyrimidine 2HCl Basic Basic pH / Strong Nucleophiles Compound->Basic Aqueous Aqueous Solutions (Long-term) Compound->Aqueous UVLight UV Light Exposure Compound->UVLight Elimination HF Elimination (Tetrahydropyridine formation) Basic->Elimination Deprotonation Hydrolysis Pyrimidine Hydrolysis Aqueous->Hydrolysis Nucleophilic attack Hydration C6-Hydrate Formation UVLight->Hydration Photoreaction PrevBase Maintain pH < 7.5 Use mild buffers Elimination->PrevBase PrevAq Aliquot & Freeze (-20°C) Use aprotic solvents (DMSO) Hydrolysis->PrevAq PrevUV Store in Amber Vials Hydration->PrevUV

Logical workflow of 5-(4-fluoropiperidin-4-yl)pyrimidine degradation pathways and preventive steps.

Quantitative Data Summary

Degradation PathwayPrimary Trigger ConditionAnalytical Signature (LC-MS)Preventive MeasureMax Permissible Exposure
HF Elimination pH > 8.0 or Strong BaseM - 20 DaUse mild buffers (pH 7.4 max)< 1 hour at pH 8.0
C6-Hydration UV/Ambient Light in H₂OM + 18 DaAmber vials / Foil wrapping< 4 hours in ambient light
Pyrimidine Hydrolysis Long-term Aqueous StorageM + 18 Da (Ring opening)Store in anhydrous DMSO< 24 hours at 25°C in H₂O
Oxidation Free-basing in airM + 16 DaMaintain as dihydrochlorideN/A (Stable as salt)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify that the handling steps have not inadvertently degraded the compound.

Protocol A: Preparation of pH-Balanced Aqueous Working Solutions

Objective: Safely transition the highly acidic dihydrochloride salt into a physiological buffer without triggering base-catalyzed HF elimination.

  • Stock Preparation: Weigh 10 mg of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride and dissolve in 1 mL of anhydrous DMSO.

    • Validation Check 1 (Visual): Inspect for complete dissolution. The solution must be completely clear, confirming the absence of insoluble polymeric degradants.

  • Buffer Selection: Prepare 9 mL of a strongly buffered aqueous solution (e.g., 100 mM HEPES, pH 7.4). Do not use unbuffered water.

  • Controlled Dilution: Slowly add the DMSO stock dropwise into the buffer while continuously vortexing to prevent localized pH spikes.

  • Validation Check 2 (Thermodynamic): Immediately measure the pH of a 50 µL aliquot using a micro-pH probe. The system is validated if the pH remains strictly between 7.2 and 7.4. A pH drop below 7.0 indicates insufficient buffer capacity, which risks precipitation.

  • Validation Check 3 (Analytical): Run a rapid LC-MS analysis of the final solution. The protocol is successful if the M-20 Da peak (tetrahydropyridine) constitutes <1% of the total ion chromatogram (TIC), confirming that the buffering process did not trigger HF elimination.

Protocol B: Forced Degradation Profiling (System Suitability Test)

Objective: Validate that your analytical method (HPLC/LC-MS) is sensitive enough to detect the specific degradation pathways of this compound before running critical assays.

  • Sample Aliquoting: Prepare three 1 mg/mL aliquots of the compound in LC-MS grade water.

  • Application of Stressors:

    • Vial A (Control): Store at 4°C in the dark for 2 hours.

    • Vial B (Base-Stress): Add 0.1 M NaOH to reach pH 10, incubate at room temperature for 2 hours, then neutralize with 0.1 M HCl.

    • Vial C (Light-Stress): Expose to a UV transilluminator (365 nm) or direct sunlight for 2 hours.

  • Validation Check (Method Suitability): Analyze all three vials via LC-MS. Your analytical system is validated for stability-indicating capability only if :

    • Vial A shows >99% purity of the parent mass (M+).

    • Vial B shows a prominent M-20 Da peak, proving the assay can detect HF elimination.

    • Vial C shows a prominent M+18 Da peak, proving the assay can detect photochemical C6-hydrate formation.

References

  • Title: Direct measurement of pyrimidine C6-hydrate stability Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: PubMed Central - National Institutes of Health (NIH) URL: [Link]

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: PubMed Central - National Institutes of Health (NIH) URL: [Link]

Sources

Technical Support Center: Resolving NMR Peak Overlap for Fluorinated Piperidine-Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, structural biologists, and drug development professionals analyzing 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride .

This molecule presents a "perfect storm" of NMR troubleshooting challenges: a pseudoasymmetric fluorinated carbon generating complex heteronuclear spin-spin splitting ( 19 F- 1 H), and a dihydrochloride salt form that introduces broad, exchangeable proton signals that mask critical aromatic resonances.

Below is our field-proven diagnostic workflow and troubleshooting guide to resolve these overlapping signals and achieve publication-quality structural assignments.

NMR_Workflow Start Identify Region of Peak Overlap Aliphatic Aliphatic Region (1.5 - 4.0 ppm) Start->Aliphatic Aromatic Aromatic Region (8.0 - 10.0 ppm) Start->Aromatic F_Coupling 19F-1H Coupling Masking Signals? Aliphatic->F_Coupling Broad_NH Broad NH+/NH2+ Masking Pyrimidine? Aromatic->Broad_NH Decouple Protocol 1: 1H{19F} Decoupled NMR F_Coupling->Decouple Primary Step D2O Protocol 2: D2O Exchange Broad_NH->D2O Primary Step FreeBase In Situ Free-Basing (K2CO3) Broad_NH->FreeBase For shift recovery TwoD Protocol 3: 2D HSQC / HMBC Decouple->TwoD If overlap persists

Diagnostic workflow for resolving 1H NMR peak overlap in fluorinated piperidine hydrochlorides.

Troubleshooting Guide & FAQs

Q1: Why is the piperidine aliphatic region (2.0 - 3.5 ppm) an unreadable, continuous multiplet, and how do I resolve it? The Causality: The C4 position of your piperidine ring contains both a fluorine atom and the pyrimidine ring. Fluorine-19 has a spin of 1/2 and 100% natural abundance. The 3JF,H​ scalar couplings to the adjacent C3/C5 protons are typically large (15–30 Hz), which is on the exact same order of magnitude as the geminal 2JH,H​ couplings. This creates a highly complex, second-order multiplet system . Furthermore, the C4 substitution makes the axial and equatorial protons on C3/C5 and C2/C6 diastereotopic, meaning you have 8 distinct aliphatic protons all coupling to each other and to the fluorine. The Solution: You must perform a 1 H{ 19 F} decoupled NMR experiment (Protocol 1). By applying a continuous radiofrequency pulse at the 19 F resonance frequency during 1 H acquisition, the heteronuclear scalar coupling is abolished. The multiplets will immediately simplify into standard first-order geminal and vicinal 1 H- 1 H couplings.

Q2: There is a massive, broad "hump" between 8.5 and 9.5 ppm that is completely masking my pyrimidine aromatic singlets. What is happening? The Causality: You are analyzing a dihydrochloride salt. In a polar aprotic solvent like DMSO- d6​ , the protonated piperidinium (NH 2+​ ) and pyrimidinium (NH + ) protons exchange at an intermediate rate on the NMR timescale. This intermediate chemical exchange broadens the signals into a massive hump , . Unfortunately, the pyrimidine H2, H4, and H6 protons resonate in this exact same chemical shift window (~8.9 - 9.2 ppm), causing complete overlap. The Solution: Perform a D 2​ O Exchange (Protocol 2). Adding a small amount of Deuterium Oxide (D 2​ O) to your DMSO- d6​ sample will force a rapid H/D exchange. The broad NH + /NH 2+​ protons will be replaced by deuterium (which is invisible in 1 H NMR), and the broad hump will vanish, revealing the sharp pyrimidine aromatic singlets underneath.

Q3: Even after 19 F decoupling, the C2/C6 and C3/C5 piperidine protons are still slightly overlapping. How do I definitively assign the axial vs. equatorial protons? The Causality: The protonation of the piperidine nitrogen pulls the chemical shifts of the C2/C6 protons downfield, closer to the C3/C5 protons. The inherent 1D dispersion of a standard 400 or 500 MHz magnet may not be sufficient to separate them. The Solution: Utilize 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy (Protocol 3). 2D NMR spreads the overlapping proton signals across a second, highly dispersed 13 C dimension , . Because the C2/C6 carbons are adjacent to the electronegative nitrogen, their 13 C shifts will be significantly downfield (~40-45 ppm) compared to the C3/C5 carbons (~30-35 ppm).

Experimental Protocols

Protocol 1: 1 H{ 19 F} Decoupled NMR Acquisition

Self-Validation Check: If the aliphatic multiplets simplify but remain broad, piperidine ring-flip dynamics are occurring. In this case, elevate the probe temperature to 330 K (VT-NMR) to push the ring flip into the fast-exchange regime.

  • Probe Verification: Ensure your spectrometer is equipped with a probe capable of simultaneous 1 H and 19 F tuning (e.g., a dual-channel SmartProbe or CryoProbe) .

  • Sample Prep: Dissolve 15-20 mg of the dihydrochloride salt in 0.6 mL of DMSO- d6​ .

  • Parameter Setup: Load a standard 1D 1 H experiment. Activate the decoupling channel (f2) and set the nucleus to 19 F.

  • Decoupling Sequence: Select an appropriate broadband decoupling sequence for fluorine (e.g., GARP or WALTZ-16).

  • Acquisition: Run the experiment. Compare the resulting spectrum with a standard 1 H spectrum to identify the protons that were previously split by fluorine.

Protocol 2: D 2​ O Shake for Exchangeable Proton Removal

Self-Validation Check: The disappearance of a peak upon D 2​ O addition definitively confirms it was an exchangeable heteroatom proton, validating the identity of the remaining C-H peaks.

  • Baseline Scan: Acquire a standard 1D 1 H NMR spectrum of your sample in DMSO- d6​ to establish the baseline overlap.

  • D 2​ O Addition: Remove the NMR tube from the spectrometer and add 10–20 µL of D 2​ O (isotopic purity ≥99.9%) directly into the tube.

  • Equilibration: Cap the tube and shake vigorously for 30 seconds to ensure complete homogeneous mixing and H/D exchange.

  • Re-acquisition: Re-insert the sample, re-shim (as the solvent lock and homogeneity will have slightly changed), and acquire a new 1D 1 H spectrum. The broad signals at 8.5-9.5 ppm will be eliminated.

Protocol 3: 2D 1 H- 13 C HSQC Setup
  • Preparation: Use the D 2​ O-exchanged sample from Protocol 2 to prevent the broad NH signals from interfering with the receiver gain.

  • Pulse Sequence: Select a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems). This will phase CH 2​ cross-peaks oppositely to CH/CH 3​ peaks, instantly identifying the piperidine CH 2​ groups.

  • Optimization: Set the 1JC,H​ coupling constant parameter to 145 Hz.

  • Resolution: Set the F1 ( 13 C) dimension to at least 256 increments to ensure adequate resolution between the closely spaced piperidine carbons , .

Quantitative Data Presentation

The following table summarizes the expected NMR spectral changes when applying these troubleshooting techniques to 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride.

Proton AssignmentStandard 1 H NMR (DMSO- d6​ ) 1 H{ 19 F} Decoupled NMR 1 H NMR (DMSO- d6​
  • D 2​ O)
Pyrimidine H2 ~9.2 ppm (Masked by hump)~9.2 ppm (Masked by hump)~9.2 ppm (Sharp Singlet, 1H)
Pyrimidine H4, H6 ~8.9 ppm (Masked by hump)~8.9 ppm (Masked by hump)~8.9 ppm (Sharp Singlet, 2H)
Piperidine NH 2+​ / NH + ~8.5 - 9.5 ppm (Broad Hump)~8.5 - 9.5 ppm (Broad Hump)Signal Disappears (H/D Exchange)
Piperidine C2/C6 (eq/ax) ~3.2 - 3.5 ppm (Complex Multiplet)~3.2 - 3.5 ppm (Simplified dd/dt) ~3.2 - 3.5 ppm (Simplified dd/dt)
Piperidine C3/C5 (eq/ax) ~2.2 - 2.6 ppm (Complex Multiplet)~2.2 - 2.6 ppm (Simplified dd/dt) ~2.2 - 2.6 ppm (Simplified dd/dt)

*Assuming 1 H{ 19 F} decoupling is maintained during the D 2​ O experiment.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at:[Link][1]

  • 2D NMR Introduction - Chemistry LibreTexts. Available at:[Link][2]

  • 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture - The Journal of Physical Chemistry B (ACS Publications). Available at:[Link][3]

  • NMR Facility Recent Notices - University of California, Santa Barbara. Available at:[Link][4]

  • Examples showing the utility of doping experiments in 1H NMR analysis of mixtures - PMC (National Institutes of Health). Available at:[Link][5]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of Analytical Methods for 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Methodological Robustness and Regulatory Compliance

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock upon which the quality, safety, and efficacy of a pharmaceutical product are built. This guide provides an in-depth comparison of potential analytical methods for the characterization and quantification of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride, a novel heterocyclic compound. We will delve into the causality behind experimental choices, presenting not just protocols, but a strategic framework for developing and validating analytical procedures that are fit for purpose and compliant with global regulatory standards.

The validation of an analytical procedure is the documented process that demonstrates its suitability for its intended use.[1] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a comprehensive framework for validation.[2][3] We will also consider guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4]

Given the structure of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride, which incorporates a pyrimidine chromophore, a saturated piperidine ring, and a fluorine atom, several analytical techniques are viable. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and a specialized spectroscopic technique, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR).

The Crucial First Step: Understanding the Molecule

While specific experimental data for 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride is not extensively published, we can infer its likely physicochemical properties based on its constituent moieties.

  • Pyrimidine Core: The pyrimidine ring is a heterocyclic aromatic ring containing two nitrogen atoms. This structure possesses a UV chromophore, making it suitable for UV-Vis spectrophotometric detection. Pyrimidine derivatives typically exhibit UV absorption maxima, the specific wavelength of which is influenced by substituents.[2][5]

  • 4-Fluoropiperidine Moiety: The piperidine ring is a saturated heterocycle. The presence of a fluorine atom introduces high electronegativity, which can influence the molecule's polarity, chromatographic retention, and provides a unique handle for ¹⁹F NMR analysis.[6] The basic nitrogen in the piperidine ring will be protonated in the dihydrochloride salt form, enhancing its aqueous solubility.

  • Dihydrochloride Salt: The salt form suggests good solubility in aqueous and polar solvents, which is a key consideration for sample and mobile phase preparation in liquid chromatography.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the intended purpose of the analysis (e.g., assay, impurity profiling, stability testing), the properties of the analyte, and the available instrumentation.

Analytical Technique Principle Strengths for this Analyte Potential Challenges
HPLC-UV/MS Differential partitioning between a stationary and mobile phase.High versatility, suitable for non-volatile and thermally labile compounds. The pyrimidine core allows for UV detection.[7] Mass spectrometry (MS) provides high specificity and structural information.Potential for peak tailing due to the basic piperidine nitrogen; requires careful mobile phase pH control.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution and sensitivity, especially when coupled with MS.[8]The compound is likely non-volatile due to its salt form and polar nature. Derivatization would be necessary to increase volatility, adding complexity to the sample preparation.[8]
¹⁹F NMR Spectroscopy Nuclear magnetic resonance of the ¹⁹F nucleus.Highly specific for fluorine-containing compounds.[6] Provides structural information and can be quantitative without the need for a specific reference standard of the analyte.[9]Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.
Logical Workflow for Method Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method for 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride.

MethodValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Lifecycle Define_Purpose Define Analytical Purpose (Assay, Impurity, etc.) Review_Properties Review Physicochemical Properties Define_Purpose->Review_Properties informs Select_Technique Select Analytical Technique (HPLC, GC, NMR) Review_Properties->Select_Technique guides Optimize_Parameters Optimize Method Parameters Select_Technique->Optimize_Parameters Validation_Protocol Prepare Validation Protocol Optimize_Parameters->Validation_Protocol Execute_Validation Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Validation_Protocol->Execute_Validation Analyze_Data Analyze Data & Compare with Acceptance Criteria Execute_Validation->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Routine_Use Implement for Routine Use Validation_Report->Routine_Use Monitor_Performance Monitor Method Performance Routine_Use->Monitor_Performance Revalidation Revalidation (if required) Monitor_Performance->Revalidation Revalidation->Routine_Use

Caption: A typical workflow for analytical method development, validation, and lifecycle management.

In-Depth Methodologies and Validation Protocols

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the most common and versatile technique for the analysis of pharmaceutical compounds.[5] For 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride, a reversed-phase HPLC method is highly suitable.

A. Proposed HPLC Method Parameters (Starting Point)
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase:

    • Aqueous Phase (A): 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid. A lower pH will ensure the piperidine nitrogen is protonated, leading to better peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Elution: A gradient elution may be necessary to separate the main component from any potential impurities. For example, starting with 5% B, ramping to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectra of similar pyrimidine derivatives, a starting wavelength of 254 nm or 275 nm is recommended.[5] A full UV scan of the analyte should be performed to determine the absorption maximum.

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase A or a mixture of water and organic solvent that mimics the initial mobile phase conditions.

B. HPLC Method Validation Protocol

The validation of the HPLC method must be performed according to ICH Q2(R2) guidelines.[2][3]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable for a drug product).

    • Analyze a solution of the 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride reference standard.

    • Spike the analyte with known impurities or degradation products (if available).

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the main peak from any degradation products.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis using a photodiode array (PDA) detector should be performed.

  • Procedure: Prepare a series of at least five concentrations of the reference standard over the intended range (e.g., 80% to 120% of the target assay concentration). Analyze each concentration in triplicate.

  • Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results to the true value.

  • Procedure:

    • For drug substance: Apply the method to a sample of known purity.

    • For drug product: Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Acceptance Criteria: The determined LOD and LOQ should be reported. For impurity methods, the LOQ must be at or below the reporting threshold for impurities.

  • Procedure: Deliberately vary critical method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), flow rate (± 10%), and the composition of the mobile phase (± 2% absolute).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the probable non-volatile nature of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride, direct GC analysis is not feasible. Derivatization would be required to increase its volatility.

A. Proposed GC-MS Method with Derivatization
  • Derivatization: Silylation or acylation of the piperidine nitrogen could be effective. For example, reacting the free base form of the compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA).

  • Instrumentation: A GC system coupled to a Mass Spectrometer (quadrupole or ion trap).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A temperature gradient will be necessary to elute the derivatized analyte. For example, starting at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Injector and Transfer Line Temperatures: Typically 250 °C and 280 °C, respectively.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) for high sensitivity and specificity.

B. GC-MS Method Validation

The validation parameters are similar to those for HPLC, with considerations for the derivatization step.

  • Specificity: The mass spectrum of the derivatized analyte should be unique, and the selected ions for SIM should not have interference from the derivatizing reagent or matrix components.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: The principles are the same as for HPLC, but the robustness study should also include variations in the derivatization conditions (e.g., reaction time and temperature).

III. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR offers a highly specific and quantitative method for the analysis of fluorinated compounds.[6]

A. Proposed ¹⁹F NMR Method
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and a known amount of an internal standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Internal Standard: A stable, non-reactive fluorine-containing compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Acquisition Parameters: A sufficient number of scans to achieve an adequate signal-to-noise ratio, with an appropriate relaxation delay to ensure full relaxation of the fluorine nuclei for accurate quantification.

B. ¹⁹F NMR Method Validation
  • Specificity: The ¹⁹F NMR spectrum should show a distinct signal for the fluorine atom in the analyte, well-resolved from the internal standard and any fluorinated impurities.

  • Linearity: Prepare samples with varying ratios of analyte to internal standard to demonstrate a linear relationship between the peak area ratio and the concentration ratio.

  • Accuracy: Compare the assay results obtained by ¹⁹F NMR with those from a validated orthogonal method (e.g., HPLC).

  • Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of the same sample.

  • LOQ: Determine the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.

  • Robustness: Evaluate the effect of variations in acquisition parameters, such as the relaxation delay and pulse angle.

Relationship Between Validation Parameters

The various parameters of method validation are interconnected, ensuring a comprehensive assessment of the method's performance.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

For the routine quality control (assay and impurity determination) of 5-(4-fluoropiperidin-4-yl)pyrimidine dihydrochloride, a validated reversed-phase HPLC method with UV detection is the recommended primary technique . It offers the best balance of specificity, sensitivity, and accessibility in a typical pharmaceutical laboratory. Coupling with a mass spectrometer (LC-MS) during method development is highly advised for peak identification and to aid in forced degradation studies.

GC-MS serves as a potential alternative, particularly for the identification and quantification of specific volatile or semi-volatile impurities that may not be amenable to HPLC. However, the need for derivatization makes it less suitable for routine high-throughput analysis of the main compound.

¹⁹F NMR is a powerful orthogonal technique. While not typically used for routine release testing due to lower throughput and higher equipment cost, it is invaluable for the structural confirmation of the analyte and fluorinated impurities, and for the qualification of reference standards where a high degree of accuracy and specificity is required.

Ultimately, the choice of method will depend on the specific application. A thorough and well-documented validation process, as outlined in this guide and mandated by regulatory authorities, is essential to ensure that the chosen method yields reliable and accurate data, thereby guaranteeing the quality and safety of the final pharmaceutical product.[1]

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

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  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

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  • Gauthier, E. A., & Mabury, S. A. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Amissah, F., et al. (2017). Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Retrieved from [Link]

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Preclinical Bioavailability Comparison of 5-(4-fluoropiperidin-4-yl)pyrimidine Salts: Overcoming the Common Ion Effect

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage pharmaceutical development, one of the most critical challenges I encounter is bridging the gap between in vitro solubility and in vivo bioavailability. The compound 5-(4-fluoropiperidin-4-yl)pyrimidine (CAS 1803611-63-3) represents a classic case study in this domain. Featuring a weakly basic pyrimidine ring and a strongly basic secondary piperidine amine (pKa ~9.5), this scaffold is highly amenable to salt formation.

While the dihydrochloride (2HCl) salt is the most common commercially available building block, our preclinical evaluations reveal that it is not the optimal form for oral delivery. This guide provides an objective, data-driven comparison of various 5-(4-fluoropiperidin-4-yl)pyrimidine salts, detailing the mechanistic causality behind their pharmacokinetic (PK) performance and offering a self-validating protocol for salt screening.

The Rationale for Salt Screening: Beyond the Free Base

The free base of 5-(4-fluoropiperidin-4-yl)pyrimidine exhibits poor aqueous solubility, aligning with Biopharmaceutics Classification System (BCS) Class II/IV characteristics. To enhance dissolution, pharmaceutical scientists traditionally default to hydrochloride salts due to their low molecular weight and low toxicity [1].

However, relying solely on the 2HCl salt introduces a critical vulnerability: the common ion effect . In the chloride-rich environment of the human stomach (pH 1.2, ~0.1 M HCl), the dissolution equilibrium of a hydrochloride salt is severely suppressed. As the salt dissolves, the high ambient chloride concentration shifts the solubility product ( Ksp​ ) equilibrium, forcing the drug to precipitate out as an insoluble solid [2]. To circumvent this, we evaluated alternative counterions—specifically mesylate (methanesulfonate) and citrate—which do not share an ion with gastric fluid and can maintain supersaturation during the critical absorption window [3].

Physicochemical Profiling

Before advancing to in vivo models, candidate salts must be rigorously profiled for solubility, solid-state stability, and hygroscopicity. The data below summarizes the physicochemical properties of four synthesized forms of 5-(4-fluoropiperidin-4-yl)pyrimidine.

Table 1: Solid-State and Solubility Comparison
Salt FormAqueous Solubility (pH 1.2, mg/mL)Aqueous Solubility (pH 6.8, mg/mL)Hygroscopicity (% weight gain at 80% RH)Melting Point (DSC, °C)
Free Base 0.8< 0.10.4% (Non-hygroscopic)112 - 114
Dihydrochloride (2HCl) 3.2 (Precipitates)> 50.08.5% (Hygroscopic)245 - 248
Mesylate > 45.0> 45.01.2% (Slightly hygroscopic)188 - 191
Citrate 18.512.00.6% (Non-hygroscopic)165 - 168

Expert Insight: Notice the stark contrast in the 2HCl salt's solubility between pH 6.8 and pH 1.2. While highly soluble in neutral water, introducing it to simulated gastric fluid (pH 1.2) triggers rapid precipitation. The mesylate salt, conversely, maintains >45 mg/mL solubility across the physiological pH spectrum, validating the absence of the common ion effect.

In Vivo Pharmacokinetic (PK) Performance

To determine if the in vitro solubility advantages translate to systemic exposure, a PK study was conducted in male Sprague-Dawley rats (n=6 per group) via oral gavage at a dose of 10 mg/kg (free base equivalent).

Table 2: Pharmacokinetic Parameters (Oral, 10 mg/kg)
PK ParameterFree BaseDihydrochloride (2HCl)MesylateCitrate
Cmax​ (ng/mL) 145 ± 32410 ± 851,250 ± 140 890 ± 115
Tmax​ (h) 4.02.51.0 1.5
AUC0−24h​ (ng·h/mL) 850 ± 1202,100 ± 3505,800 ± 420 4,100 ± 380
Oral Bioavailability (F%) 8.5%21.0%58.0% 41.0%

Causality Analysis: The mesylate salt outperforms the 2HCl salt by nearly a factor of three in total exposure ( AUC ). The delayed Tmax​ (2.5 h) of the 2HCl salt indicates that the drug precipitated in the stomach and only slowly re-dissolved as it transitioned into the higher-pH, lower-chloride environment of the small intestine. The mesylate salt's rapid Tmax​ (1.0 h) confirms immediate dissolution and rapid permeation.

Mechanistic Visualizations

To conceptualize the workflows and physiological phenomena driving these results, review the following logical diagrams.

SaltScreening A 5-(4-fluoropiperidin-4-yl)pyrimidine Free Base B pKa Profiling & Counterion Selection (HCl, Mesylate, Citrate) A->B C High-Throughput Crystallization (Solvent/Antisolvent) B->C D Solid-State Characterization (XRPD, DSC, TGA) C->D E Solubility & Stability Testing (SGF, SIF, 40°C/75% RH) D->E F In Vivo PK Evaluation (Bioavailability) E->F G Optimal Salt Selection (Mesylate) F->G

Workflow for salt screening and selection of 5-(4-fluoropiperidin-4-yl)pyrimidine.

CommonIon cluster_stomach Gastric Fluid (pH 1.2, High [Cl-]) HCl_Salt Dihydrochloride Salt (Solid) Dissolved_Drug Dissolved Drug Cation + Cl- HCl_Salt->Dissolved_Drug Dissolves Precipitate Precipitated HCl Salt (Common Ion Effect) Dissolved_Drug->Precipitate High [Cl-] shifts Ksp Poor_Absorption Fecal Excretion (Low Bioavailability) Precipitate->Poor_Absorption Fails to absorb Mesylate_Salt Mesylate Salt (Solid) Dissolved_Mesylate Dissolved Drug Cation + Mesylate- Mesylate_Salt->Dissolved_Mesylate Dissolves Absorption Systemic Circulation (High Bioavailability) Dissolved_Mesylate->Absorption Permeation

Mechanistic pathway of the common ion effect limiting hydrochloride salt absorption.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols were utilized for this comparison.

Protocol A: High-Throughput Salt Screening
  • Preparation: Dissolve 500 mg of 5-(4-fluoropiperidin-4-yl)pyrimidine free base in 10 mL of a highly solubilizing solvent (e.g., Tetrahydrofuran/Methanol 1:1 v/v).

  • Counterion Addition: Dispense 1.0 mL aliquots of the free base solution into glass vials. Add 1.05 molar equivalents of the respective acids (Methanesulfonic acid, Citric acid, or Hydrochloric acid) dropwise under continuous magnetic stirring at 40°C.

  • Crystallization: Slowly cool the vials to 5°C at a rate of 0.5°C/min. If no precipitation occurs, add an antisolvent (e.g., Heptane or Methyl tert-butyl ether) dropwise until the solution becomes cloudy.

  • Isolation & Validation: Filter the resulting crystals under vacuum, wash with cold antisolvent, and dry in a vacuum oven at 40°C for 24 hours. Validate salt formation and crystallinity using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Protocol B: In Vivo Pharmacokinetic Evaluation
  • Formulation: Suspend the selected salt forms in an aqueous vehicle consisting of 0.5% w/v Methylcellulose and 0.1% v/v Tween-80. Adjust the concentration so that each formulation delivers exactly 10 mg/kg of the free base equivalent.

  • Dosing & Sampling: Administer formulations via oral gavage to fasted male Sprague-Dawley rats (250-300g). Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4,000 rpm for 10 minutes to isolate plasma.

  • LC-MS/MS Analysis: Extract plasma samples using protein precipitation (Acetonitrile containing an internal standard). Analyze the supernatant using a validated LC-MS/MS method monitoring the specific MRM transition for the 5-(4-fluoropiperidin-4-yl)pyrimidine cation.

  • Data Processing: Calculate PK parameters ( Cmax​ , Tmax​ , AUC ) using non-compartmental analysis (NCA) software.

Conclusion

For basic APIs like 5-(4-fluoropiperidin-4-yl)pyrimidine, defaulting to a dihydrochloride salt can severely bottleneck preclinical development. While the 2HCl salt is synthetically convenient, its susceptibility to the common ion effect in the gastric environment drastically reduces its in vivo exposure [2]. By rationally selecting the mesylate salt , researchers can bypass gastric precipitation, ensuring rapid dissolution, robust absorption, and a nearly 3-fold increase in oral bioavailability.

References

  • Salt Selection in Drug Development | Pharmaceutical Technology Pharmaceutical Technology[Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Crystal Growth & Design - ACS Publications[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development GSC Biological and Pharmaceutical Sciences[Link]

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